N-benzyl-2-chloropyrimidin-4-amine
Description
The exact mass of the compound N-benzyl-2-chloropyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-2-chloropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-chloropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-2-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRADTLPANSRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364856 | |
| Record name | N-benzyl-2-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71406-74-1 | |
| Record name | N-benzyl-2-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of N-benzyl-2-chloropyrimidin-4-amine
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Their versatile biological activities necessitate rigorous and unambiguous structural characterization to ensure the integrity of research and development in this critical field. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key pyrimidine intermediate, N-benzyl-2-chloropyrimidin-4-amine.
The synthetic route to this compound, typically involving the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with benzylamine, presents a classic chemical challenge: regioselectivity. The reaction can potentially yield two isomeric products, N-benzyl-2-chloropyrimidin-4-amine and N-benzyl-4-chloropyrimidin-2-amine. Given that the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack, a mixture of products is often obtained, making a definitive structural assignment paramount.[1]
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of analytical techniques, instead offering a holistic and logical workflow that demonstrates how a suite of modern spectroscopic methods can be synergistically employed to definitively confirm the molecular structure of the target compound and differentiate it from its potential isomers. We will delve into the causality behind experimental choices and present each protocol as a self-validating system, ensuring scientific integrity and trustworthiness in your analytical outcomes.
A Systematic Approach to Structure Elucidation
The following sections will guide you through a multi-faceted analytical workflow, starting from the confirmation of the molecular formula and culminating in the precise mapping of atomic connectivity. For the purpose of this guide, we will work with a plausible, simulated dataset that is representative of what would be expected for N-benzyl-2-chloropyrimidin-4-amine.
Molecular Formula and Isotopic Signature Confirmation by Mass Spectrometry (MS)
The initial and most fundamental step in the characterization of a newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the ideal tool for this purpose.
Expected Outcome: For N-benzyl-2-chloropyrimidin-4-amine (C₁₁H₁₀ClN₃), the protonated molecule ([M+H]⁺) would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two major peaks separated by two mass units.
Table 1: Predicted Mass Spectrometry Data for N-benzyl-2-chloropyrimidin-4-amine
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ (with ³⁵Cl) | 220.0636 | 220.0638 |
| [M+H]⁺ (with ³⁷Cl) | 222.0607 | 222.0610 |
This distinctive isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule. The accurate mass measurement allows for the confident determination of the elemental formula.
Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.
Expected Salient Features: The IR spectrum of N-benzyl-2-chloropyrimidin-4-amine would be expected to display several characteristic absorption bands.
Table 2: Predicted FT-IR Absorption Bands for N-benzyl-2-chloropyrimidin-4-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretching (secondary amine) |
| 3050-3020 | Medium | Aromatic C-H stretching |
| 2950-2850 | Weak | Aliphatic C-H stretching (CH₂) |
| ~1620 | Strong | C=N stretching (pyrimidine ring) |
| ~1580, ~1490 | Strong | C=C stretching (aromatic rings) |
| ~1450 | Medium | CH₂ scissoring |
| ~750 | Strong | C-Cl stretching |
| 730-690 | Strong | Monosubstituted benzene C-H out-of-plane bend |
The presence of a distinct N-H stretch, along with aromatic and aliphatic C-H stretches and a C-Cl bond vibration, is consistent with the proposed structure.[2]
Unraveling the Molecular Framework with 1D Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules in solution.[3]
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Figure 1: Numbered Structure of N-benzyl-2-chloropyrimidin-4-amine for NMR Assignments
Caption: Numbering scheme for N-benzyl-2-chloropyrimidin-4-amine.
Table 3: Hypothetical ¹H NMR Data (500 MHz, CDCl₃) for N-benzyl-2-chloropyrimidin-4-amine
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 8.15 | d | 1H | 5.5 | H6 |
| 2 | 7.40-7.25 | m | 5H | - | H9-H13 |
| 3 | 6.30 | d | 1H | 5.5 | H5 |
| 4 | 5.80 | br s | 1H | - | NH |
| 5 | 4.65 | d | 2H | 6.0 | H7 |
Analysis of the ¹H NMR Spectrum:
-
Aromatic Protons (Pyrimidine Ring): The two doublets at 8.15 ppm and 6.30 ppm, each integrating to one proton and coupled to each other (J = 5.5 Hz), are characteristic of adjacent protons on a pyrimidine ring. The downfield shift of H6 is expected due to the deshielding effect of the adjacent nitrogen atoms.
-
Aromatic Protons (Benzyl Ring): The multiplet between 7.40-7.25 ppm, integrating to five protons, is characteristic of a monosubstituted benzene ring.
-
Amine Proton: The broad singlet at 5.80 ppm, which would likely disappear upon a D₂O exchange experiment, is assigned to the amine proton (NH).
-
Methylene Protons: The doublet at 4.65 ppm, integrating to two protons, is assigned to the methylene group (H7). The splitting into a doublet with a coupling constant of 6.0 Hz is due to coupling with the adjacent NH proton. This coupling might not be observed if the proton exchange is fast.
The ¹³C NMR spectrum indicates the number of unique carbon environments.
Table 4: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃) for N-benzyl-2-chloropyrimidin-4-amine
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 163.5 | C4 |
| 2 | 161.0 | C2 |
| 3 | 158.0 | C6 |
| 4 | 138.5 | C8 |
| 5 | 128.8 | C10, C12 |
| 6 | 127.8 | C11 |
| 7 | 127.5 | C9, C13 |
| 8 | 108.0 | C5 |
| 9 | 47.0 | C7 |
Analysis of the ¹³C NMR Spectrum:
-
Pyrimidine Carbons: The signals at 163.5, 161.0, and 158.0 ppm are in the expected range for the carbon atoms of the pyrimidine ring. The carbon bearing the chlorine atom (C2) and the carbon attached to the amino group (C4) are significantly downfield.
-
Benzyl Carbons: The signals between 138.5 and 127.5 ppm are characteristic of the benzene ring carbons. The aliphatic methylene carbon (C7) appears upfield at 47.0 ppm.
Establishing Connectivity with 2D NMR Spectroscopy
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the protons and carbons, which is crucial for distinguishing between the possible isomers.
The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.
Expected Correlations:
-
A cross-peak between the signals at 8.15 ppm (H6) and 6.30 ppm (H5), confirming their adjacency on the pyrimidine ring.
-
A cross-peak between the NH proton at 5.80 ppm and the methylene protons (H7) at 4.65 ppm.
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Complex correlations within the 7.40-7.25 ppm region, indicating the coupling network of the benzene ring protons.
Caption: Key expected COSY correlations for N-benzyl-2-chloropyrimidin-4-amine.
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.
Expected Correlations:
-
H6 (8.15 ppm) correlates with C6 (158.0 ppm).
-
H5 (6.30 ppm) correlates with C5 (108.0 ppm).
-
H7 (4.65 ppm) correlates with C7 (47.0 ppm).
-
Protons in the 7.40-7.25 ppm region correlate with their respective carbons (C9-C13) in the 128.8-127.5 ppm range.
The HMBC experiment is arguably the most critical for distinguishing between the N-benzyl-2-chloropyrimidin-4-amine and its N-benzyl-4-chloropyrimidin-2-amine isomer. It shows correlations between protons and carbons over two to three bonds.
Key Diagnostic Correlations for N-benzyl-2-chloropyrimidin-4-amine:
-
H7 (methylene protons) to C4: A correlation between the methylene protons (H7, ~4.65 ppm) and the pyrimidine carbon at ~163.5 ppm (C4) is expected. This is a three-bond correlation (H7-C7-N-C4) and is definitive proof that the benzyl group is attached to the amino group at the C4 position.
-
H7 (methylene protons) to C8: A two-bond correlation from H7 to the quaternary carbon of the benzyl ring (C8, ~138.5 ppm).
-
H5 to C4 and C6: The pyrimidine proton H5 (~6.30 ppm) should show correlations to both C4 (~163.5 ppm) and C6 (~158.0 ppm).
-
H6 to C2 and C4: The pyrimidine proton H6 (~8.15 ppm) should show correlations to C2 (~161.0 ppm) and C4 (~163.5 ppm).
In the case of the isomeric N-benzyl-4-chloropyrimidin-2-amine, the methylene protons (H7) would instead show a key HMBC correlation to C2. The absence of this correlation and the presence of the H7-C4 correlation unequivocally confirms the structure as N-benzyl-2-chloropyrimidin-4-amine.
Caption: Crucial HMBC correlations confirming the structure of N-benzyl-2-chloropyrimidin-4-amine.
Final Structure Confirmation
The collective evidence from mass spectrometry, FT-IR, and a full suite of 1D and 2D NMR experiments provides an unambiguous and self-validating confirmation of the structure of N-benzyl-2-chloropyrimidin-4-amine. The HRMS data confirms the elemental formula, the FT-IR spectrum identifies the key functional groups, the ¹H and ¹³C NMR spectra provide the chemical environment of each atom, and the 2D NMR experiments, particularly the diagnostic HMBC correlations, definitively establish the connectivity of the molecular framework, allowing for the confident exclusion of any potential isomers.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer and sample.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.
-
Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the spectrum with a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Use standard, gradient-selected pulse programs for each experiment (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
-
Optimize the spectral widths in both dimensions based on the 1D spectra.
-
The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. These should be adjusted based on the sample concentration and desired data quality.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. For 2D spectra, processing is performed in both dimensions.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68958, 4-Aminopyrimidine. [Link]
- Tantak, M. P., & Kumar, D. (2018). A review on the synthesis and therapeutic potential of pyrimidine derivatives. Mini-Reviews in Medicinal Chemistry, 18(14), 1190-1211.
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
- Kaur, R., & Kumar, K. (2021). A comprehensive review on the synthesis and therapeutic applications of pyrimidine analogues.
-
Chen, Y., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8340-8353. [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]
-
National Center for Biotechnology Information. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, DFT, spectroscopic, in vitro anticancer and molecular docking studies. [Link]
-
Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]
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NIST WebBook. 4-Aminopyrimidine. [Link]
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ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
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- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Landscape of N-Benzyl-Chloropyrimidinamines: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its versatile structure is a key component in a vast array of therapeutic agents. Within this broad chemical family, N-benzyl-chloropyrimidinamines stand out as a class of compounds with significant potential, serving as crucial intermediates and building blocks in the synthesis of targeted therapies. This technical guide provides an in-depth exploration of this chemical space, with a particular focus on the isomers of N-benzyl-2-chloropyrimidin-4-amine, offering insights into their synthesis, properties, and applications.
Core Concepts: The N-Benzyl-Chloropyrimidine Scaffold
The fundamental structure of an N-benzyl-chloropyrimidinamine consists of a pyrimidine ring substituted with both a benzylamino group and a chlorine atom. The reactivity of this scaffold is largely dictated by the positions of these substituents on the pyrimidine ring. The chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The benzylamino moiety, on the other hand, can be crucial for biological activity, often participating in key interactions with protein targets.[1]
The precise arrangement of the chloro and benzylamino groups gives rise to several isomers, each with its own unique chemical personality and synthetic accessibility. While the specific isomer, N-benzyl-2-chloropyrimidin-4-amine, is a subject of interest, its isomers, N-benzyl-6-chloropyrimidin-4-amine (CAS No. 61667-16-1) and N-benzyl-4-chloropyrimidin-2-amine (CAS No. 71406-63-8) , are more prominently documented in commercial and research databases.[2][3] This guide will leverage the available information on these isomers to provide a comprehensive understanding of the entire class of compounds.
Physicochemical Properties and Identifiers
A clear understanding of the physicochemical properties of these compounds is essential for their effective use in research and development. The table below summarizes the key identifiers and properties for the most relevant isomers.
| Property | N-Benzyl-6-chloropyrimidin-4-amine | N-Benzyl-4-chloropyrimidin-2-amine |
| CAS Number | 61667-16-1[2] | 71406-63-8[3] |
| Molecular Formula | C₁₁H₁₀ClN₃[2] | C₁₁H₁₀ClN₃[3] |
| Molecular Weight | 219.67 g/mol [2] | 219.67 g/mol [3] |
| Appearance | White to off-white solid[2] | Not specified |
| SMILES | ClC1=NC=NC(NCC2=CC=CC=C2)=C1[2] | ClC1=NC(NCC2=CC=CC=C2)=NC=C1[3] |
| Storage | -20°C, sealed, away from moisture and light[2] | Sealed in dry, 2-8°C[3] |
Data sourced from commercial supplier information.
Synthesis Strategies: A Modular Approach
The synthesis of N-benzyl-chloropyrimidinamines generally proceeds through a common pathway involving the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with benzylamine. The regioselectivity of this reaction is a critical consideration, as it determines which isomer is formed.
General Synthetic Workflow
The typical synthesis involves the reaction of a dichloropyrimidine with benzylamine in the presence of a base. The choice of starting dichloropyrimidine dictates the final product. For instance, to synthesize N-benzyl-2-chloropyrimidin-4-amine, one would start with 2,4-dichloropyrimidine.
Caption: General synthesis of N-benzyl-2-chloropyrimidin-4-amine.
Step-by-Step Experimental Protocol (Projected)
The following is a projected, representative protocol for the synthesis of N-benzyl-2-chloropyrimidin-4-amine, based on established methodologies for similar reactions.
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide, add benzylamine (1.0-1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-chloropyrimidin-4-amine.
Applications in Drug Discovery and Medicinal Chemistry
The N-benzyl-chloropyrimidinamine scaffold is a valuable building block in the development of kinase inhibitors and other targeted therapies. The 2-chloro-4-aminopyrimidine core is a well-established pharmacophore that can be further elaborated to generate potent and selective inhibitors of various protein kinases implicated in cancer and other diseases.
For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies.[4][5] These findings underscore the potential of the N-benzyl-chloropyrimidinamine core in generating novel therapeutic agents.
The general workflow for utilizing this scaffold in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing the N-benzyl-chloropyrimidinamine scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-benzyl-chloropyrimidinamines. These compounds are typically solids and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion and Future Outlook
The N-benzyl-chloropyrimidinamine scaffold, encompassing isomers such as N-benzyl-2-chloropyrimidin-4-amine, represents a versatile and valuable platform for the development of novel therapeutic agents. While direct information on the specific titular isomer may be limited, a thorough understanding of its more common isomers provides a solid foundation for its synthesis and application. As the demand for targeted therapies continues to grow, the strategic use of such well-defined chemical building blocks will remain a critical component of successful drug discovery programs.
References
-
N-Benzyl-6-chloropyrimidin-4-amine. MedChemExpress.
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central.
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
-
N-Benzyl-4-chloropyrimidin-2-amine. BLD Pharm.
-
MSDS of N-benzyl-2-chloropyrido[2,3-d]pyrimidin-4-amine. Capot Chemical Co., Ltd.
-
A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 71406-63-8|N-Benzyl-4-chloropyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
N-benzyl-2-chloropyrimidin-4-amine molecular weight and formula
An In-Depth Technical Guide to N-benzyl-2-chloropyrimidin-4-amine: A Key Intermediate in Medicinal Chemistry
Introduction
N-benzyl-2-chloropyrimidin-4-amine is a substituted pyrimidine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a reactive chloropyrimidine core and a benzylamine moiety, making it a versatile scaffold for the synthesis of more complex, biologically active compounds. The strategic placement of the chloro group at the 2-position and the benzylamine at the 4-position allows for selective functionalization, providing a pathway to a diverse range of molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the core molecular data, synthesis, and potential applications of N-benzyl-2-chloropyrimidin-4-amine, with a focus on its role in the development of novel therapeutics.
Core Molecular Data
The fundamental properties of N-benzyl-2-chloropyrimidin-4-amine are summarized in the table below. It is important to note that while the user has requested information on N-benzyl-2-chloropyrimidin-4-amine, commercially available and well-documented isomers include N-benzyl-6-chloropyrimidin-4-amine and N-benzyl-4-chloropyrimidin-2-amine. The data presented here is for the requested isomer, with the understanding that properties may be similar across these closely related structures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN₃ | [1] |
| Molecular Weight | 219.67 g/mol | [1][2] |
| CAS Number | 71406-63-8 (Isomer: N-Benzyl-4-chloropyrimidin-2-amine) | [1] |
| Appearance | White to off-white solid | [2] |
| SMILES | ClC1=NC=NC(NCC2=CC=CC=C2)=C1 | [2] |
Chemical Structure and Properties
The structure of N-benzyl-2-chloropyrimidin-4-amine features a pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. The chlorine atom at the 2-position is an excellent leaving group, making this site susceptible to nucleophilic aromatic substitution. The benzylamino group at the 4-position, while less reactive, can also be modified. This differential reactivity is a key feature that medicinal chemists exploit in the design of synthesis pathways.
The presence of the benzyl group imparts a degree of lipophilicity to the molecule, which can be crucial for its interaction with biological targets and for its pharmacokinetic properties. The pyrimidine core, with its nitrogen atoms, can participate in hydrogen bonding, a critical interaction in many biological systems.
Synthesis and Purification
The synthesis of N-benzyl-2-chloropyrimidin-4-amine can be achieved through a nucleophilic substitution reaction between 2,4-dichloropyrimidine and benzylamine. The regioselectivity of this reaction is a critical consideration, as the two chlorine atoms on the pyrimidine ring have different reactivities. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. Therefore, a carefully controlled reaction is necessary to achieve the desired product.
Experimental Protocol: Synthesis of N-benzyl-2-chloropyrimidin-4-amine
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add benzylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent, such as ethyl acetate, and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
The following diagram illustrates the general workflow for the synthesis of N-benzyl-2-chloropyrimidin-4-amine.
Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs. The N-benzyl-2-chloropyrimidin-4-amine scaffold is a valuable starting material for the synthesis of compounds with potential therapeutic applications, particularly in oncology.
Research has shown that derivatives of N-benzyl-2-phenylpyrimidin-4-amine are potent inhibitors of the USP1/UAF1 deubiquitinase complex.[3][4] This complex is a regulator of the DNA damage response, and its inhibition has emerged as a promising strategy for cancer therapy.[3][4] The N-benzyl-2-chloropyrimidin-4-amine core can be elaborated to produce molecules that mimic these inhibitors, making it a compound of significant interest for cancer drug discovery programs.
The general strategy involves using the reactive chlorine at the 2-position to introduce further complexity, such as a phenyl group, through a Suzuki coupling or other cross-coupling reactions. The benzylamino group at the 4-position can also be modified to optimize the compound's potency, selectivity, and pharmacokinetic profile.
The benzylamine motif itself is a common feature in many FDA-approved drugs and is known to be a critical structural element for achieving desired biological activity.[5] The N-benzyl piperidine motif, a related structure, is also frequently used in drug discovery to fine-tune efficacy and physicochemical properties.[6]
Safety and Handling
N-benzyl-2-chloropyrimidin-4-amine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[1] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-benzyl-2-chloropyrimidin-4-amine is a valuable and versatile building block in medicinal chemistry. Its unique chemical structure, with two distinct reactive sites, allows for the synthesis of a wide range of complex molecules. Its potential as a precursor for the development of novel anticancer agents, particularly inhibitors of the USP1/UAF1 deubiquitinase complex, makes it a compound of significant interest for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and potential applications is crucial for leveraging this molecule to its full potential in the quest for new and effective therapies.
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The Multifaceted Biological Activities of N-benzyl-2-chloropyrimidin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules, including natural products and synthetic drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility and versatile chemical reactivity have made pyrimidine derivatives a focal point for the development of novel therapeutic agents.[1] The N-benzyl-2-chloropyrimidin-4-amine framework, in particular, has emerged as a promising template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this class of compounds, with a focus on their applications in oncology.
Synthetic Strategies: Accessing the N-benzyl-2-chloropyrimidin-4-amine Core
The synthesis of N-benzyl-2-chloropyrimidin-4-amine derivatives typically commences with commercially available 2,4-dichloropyrimidine. A regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position with a variety of benzylamines is the key step. The chlorine atom at the C2 position is less reactive, allowing for its retention as a handle for further diversification.
Generalized Synthetic Protocol:
A general and robust method for the synthesis of the N-benzyl-2-chloropyrimidin-4-amine core is outlined below. This protocol is based on established procedures for related compounds and can be adapted for a range of substituted benzylamines.[2]
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired benzylamine (1.0-1.2 eq).
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), is added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to reflux (typically 75-85 °C) for 3-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-2-chloropyrimidin-4-amine derivative.
This synthetic route allows for the introduction of a wide array of substituents on the benzyl ring, enabling the exploration of structure-activity relationships (SAR). The retained 2-chloro substituent serves as a versatile anchor for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity and modulate the biological activity.
Anticancer Activity: A Primary Therapeutic Arena
N-benzyl-2-chloropyrimidin-4-amine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Inhibition of USP1/UAF1 Deubiquitinase Complex
A prominent and well-elucidated mechanism of action for this class of compounds is the inhibition of the deubiquitinating enzyme complex USP1/UAF1.[3][4] This complex plays a critical role in the DNA damage response by deubiquitinating PCNA and FANCD2, thereby promoting DNA repair and cell survival.[3] Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated PCNA, disruption of DNA repair pathways, and ultimately, cancer cell death.[3][4]
Caption: Inhibition of the USP1/UAF1 deubiquitinase complex.
Extensive SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, close analogs of the topic compounds, have provided valuable insights:[4]
-
Substitution on the 2-phenyl ring: Small, lipophilic groups at the ortho position of the 2-phenyl ring are crucial for high potency. An isopropyl group was found to be optimal.[4]
-
Replacement of the 2-phenyl ring: Replacing the 2-phenyl ring with other aromatic or heteroaromatic systems can modulate activity.
-
Substitution on the N-benzyl group: Modifications to the benzyl moiety are generally well-tolerated, allowing for the fine-tuning of physicochemical properties.[4]
| Compound ID | R (2-position of phenyl ring) | N-benzyl substitution | USP1/UAF1 IC50 (µM)[4] |
| 26 | Methyl | Unsubstituted | 0.94 |
| 27 | Ethyl | Unsubstituted | 0.94 |
| 28 | Isopropyl | Unsubstituted | 0.18 |
| 25 | Methoxy | Unsubstituted | 0.94 |
| 24 | Nitro | Unsubstituted | >10 |
Histone Deacetylase (HDAC) Inhibition
Another significant anticancer mechanism for N-benzylpyrimidin-2-amine derivatives is the inhibition of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[5] HDAC inhibitors promote a more open chromatin structure, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis.[5]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-benzyl-2-chloropyrimidin-4-amine and Frameworks for its Elucidation
Abstract
N-benzyl-2-chloropyrimidin-4-amine is a substituted pyrimidine that has primarily been documented as a versatile chemical intermediate in the synthesis of targeted therapeutics. While its direct biological mechanism of action is not extensively characterized in public literature, its structural motifs are prevalent in a significant class of bioactive compounds: protein kinase inhibitors. This technical guide synthesizes the available information to propose a hypothesized mechanism of action for N-benzyl-2-chloropyrimidin-4-amine and its derivatives. More critically, it provides a comprehensive, field-proven framework for researchers and drug development professionals to rigorously test this hypothesis. We will detail the causality behind experimental choices, from initial target identification using broad-panel screening to in-depth cellular validation, thereby establishing a self-validating system for mechanistic elucidation.
Introduction: The Pyrimidine Scaffold and its Therapeutic Importance
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its nitrogen atoms serve as key hydrogen bond acceptors, mimicking the adenine base of ATP and enabling potent and selective inhibition of protein kinases.[1] N-benzyl-2-chloropyrimidin-4-amine, with its reactive 2-chloro position and N-benzyl group, represents an ideal starting point for creating libraries of kinase-targeted compounds through nucleophilic substitution.
Indeed, literature and patent filings indicate that this specific molecule is a key intermediate in the synthesis of inhibitors targeting critical oncogenic and neurodegenerative disease-related kinases, such as Src family kinases and Leucine-Rich Repeat Kinase 2 (LRRK2).[2][3][4] Src, a non-receptor tyrosine kinase, is a central node in signaling pathways that control cell proliferation and migration, and its hyperactivity is linked to tumor malignancy.[2] LRRK2, a large multi-domain protein, is a key therapeutic target for Parkinson's disease.[3][5]
Given its documented role as a precursor to potent kinase inhibitors, we can formulate a primary hypothesis for the mechanism of action of molecules derived from N-benzyl-2-chloropyrimidin-4-amine.
Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition
We hypothesize that N-benzyl-2-chloropyrimidin-4-amine derivatives function as Type I ATP-competitive inhibitors of protein kinases. This hypothesis is grounded in the following rationale:
-
Structural Analogy: The pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of protein kinases.
-
Synthetic Trajectory: Its documented use in synthesizing known kinase inhibitors for targets like Src and LRRK2 strongly suggests that the pyrimidine core is the primary pharmacophore responsible for kinase binding.[2][3]
-
Mechanism of Type I Inhibition: These inhibitors directly compete with endogenous ATP for binding to the active site of the kinase. By occupying this site, they prevent the phosphorylation of downstream protein substrates, thereby interrupting the signaling cascade.
The benzyl group and the substituent that replaces the 2-chloro position would then be responsible for determining the selectivity and potency of the molecule by forming additional interactions with specific residues within the ATP-binding pocket of different kinases.
Caption: Overall experimental workflow for elucidating the mechanism of action.
Phase 1: Unbiased Target Identification
The first step is to determine which kinases the compound interacts with. A broad, unbiased approach is critical to avoid confirmation bias and to identify potential off-target effects.
Protocol: Kinase Panel Screening
-
Objective: To identify the primary kinase targets from a large, representative panel of human kinases.
-
Methodology:
-
Synthesize a derivative of N-benzyl-2-chloropyrimidin-4-amine where the 2-chloro group is replaced with a non-interfering moiety (e.g., a methyl group) or a group known to enhance kinase binding.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™).
-
Screen at a single high concentration (e.g., 1 or 10 µM) against a panel of >400 human kinases.
-
The output is typically reported as "% Inhibition" or "% of Control."
-
-
Causality: This initial screen casts a wide net. Instead of guessing a target, this experiment allows the compound to reveal its own interactors. Hits are typically defined as kinases showing >90% inhibition at the screening concentration.
Phase 2 & 3: Biochemical and Biophysical Validation
Once primary hits are identified, the next step is to validate these interactions quantitatively and confirm direct binding.
Protocol: Dose-Response and Binding Affinity Determination
-
Objective: To determine the potency (IC50) and binding affinity (Kd) of the compound for the validated kinase hits.
-
Methodology (Biochemical - IC50):
-
Utilize an in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., LanthScreen™).
-
Perform a serial dilution of the inhibitor (typically 10-point, 3-fold dilutions).
-
Incubate the kinase, a suitable substrate peptide, and ATP with the inhibitor dilutions.
-
Measure the assay signal and plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Methodology (Biophysical - Kd):
-
Employ a label-free technology like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
For SPR, immobilize the kinase on a sensor chip. Flow solutions of the inhibitor at various concentrations over the chip.
-
Measure the change in response units to determine the association (k_on) and dissociation (k_off) rates.
-
Calculate the equilibrium dissociation constant (Kd) as k_off / k_on.
-
-
Causality: The IC50 value confirms the compound's potency in a functional enzymatic assay. The Kd value provides orthogonal confirmation that the compound binds directly to the kinase and quantifies the strength of that interaction. A strong correlation between IC50 and Kd values strengthens the hypothesis of direct enzymatic inhibition.
Table 1: Example Data Summary for a Hypothetical Derivative
| Target Kinase | Kinome Screen (% Inh @ 1µM) | Biochemical IC50 (nM) | Biophysical Kd (nM) |
| Src | 98% | 15 | 25 |
| LRRK2 | 95% | 45 | 60 |
| Lck | 85% | 150 | 200 |
| Fyn | 82% | 250 | 310 |
Phase 4 & 5: Cellular Target Engagement and Pathway Modulation
Demonstrating that a compound binds a purified protein is insufficient. It is crucial to prove that the compound engages its intended target within the complex environment of a living cell and inhibits its function.
Protocol: Cellular Target Engagement and Phospho-Protein Analysis
-
Objective: To confirm the compound binds to its target in cells and inhibits the downstream signaling pathway.
-
Methodology (Target Engagement):
-
Use a cellular thermal shift assay (CETSA) or a bioluminescence resonance energy transfer (BRET) assay (e.g., NanoBRET™).
-
For CETSA, treat intact cells with the compound. Heat the cell lysate to various temperatures.
-
Analyze the soluble fraction by Western blot for the target kinase. Target engagement is confirmed by a thermal stabilization of the protein in the presence of the compound.
-
-
Methodology (Pathway Modulation):
-
Select a cell line where the target kinase is known to be active.
-
Treat the cells with a dose-range of the compound.
-
Lyse the cells and perform a Western blot or Meso Scale Discovery (MSD) analysis.
-
Probe for the phosphorylated form of a known, direct substrate of the target kinase (e.g., phospho-Src (Tyr416) for Src activity, or phospho-Rab10 for LRRK2 activity). [6] 5. A dose-dependent decrease in the substrate's phosphorylation level confirms functional inhibition of the kinase in a cellular context.
-
-
Causality: CETSA/BRET provides direct evidence of target binding in a physiological environment. Observing the dose-dependent inhibition of a known downstream substrate provides the critical link between target engagement and functional pathway inhibition, validating the proposed mechanism of action.
Conclusion
While N-benzyl-2-chloropyrimidin-4-amine is cataloged as a synthetic intermediate, its structural backbone is emblematic of potent kinase inhibitors. The proposed mechanism of action—ATP-competitive inhibition of protein kinases like Src and LRRK2—is a scientifically grounded hypothesis. This guide provides the comprehensive, step-by-step experimental framework necessary to move from this hypothesis to a fully validated mechanism. By systematically applying these biochemical, biophysical, and cellular assays, researchers can elucidate the precise biological function of novel compounds derived from this versatile scaffold, ensuring scientific rigor and advancing the development of targeted therapeutics.
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Chen, Y., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Wang, L., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. Available at: [Link]
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Wu, J., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design. Available at: [Link]
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Williamson, D.S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at: [Link]
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Hu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Boschelli, D.H., et al. (1998). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry. Available at: [Link]
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West, A.B. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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da Silva, F.C., et al. (2016). Chemical Composition and Biological Activity of Extracts Obtained by Supercritical Extraction and Ethanolic Extraction of Brown, Green and Red Propolis Derived from Different Geographic Regions in Brazil. PLoS One. Available at: [Link]
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De, S.K. (2024). New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. Current Medicinal Chemistry. Available at: [Link]
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The Strategic Role of N-benzyl-2-chloropyrimidin-4-amine and its Analogs in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2] Within this broad class, N-benzyl-2-chloropyrimidin-4-amine stands out as a critical synthetic intermediate and a foundational structure for the development of highly potent and selective modulators of cellular pathways. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of this compound and its analogs. We will delve into detailed experimental protocols, explore structure-activity relationships (SAR), and illuminate the therapeutic potential of this chemical series, with a particular focus on its role in developing novel inhibitors for oncology and beyond.
Introduction: The Prominence of the 2,4-Disubstituted Pyrimidine Scaffold
Heterocyclic compounds are paramount in pharmaceutical development, with pyrimidine derivatives being particularly noteworthy for their extensive therapeutic applications.[1][3] The 2,4-disubstituted pyrimidine core, in particular, is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. This versatility has led to the development of drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][4]
N-benzyl-2-chloropyrimidin-4-amine serves as an exemplary starting point for drug discovery programs. Its structure features two key points for chemical modification: the reactive 2-chloro position and the N-benzyl group at the 4-position. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The benzyl group can be readily modified to explore the hydrophobic and steric requirements of target binding pockets. This inherent modularity makes it an ideal template for generating large libraries of analogs for high-throughput screening and lead optimization.
Synthesis and Chemical Reactivity
The primary synthetic route to N-benzyl-2-chloropyrimidin-4-amine involves the regioselective reaction of 2,4-dichloropyrimidine with benzylamine.
Synthesis of N-benzyl-2-chloropyrimidin-4-amine
The synthesis leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This regioselectivity is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atom at position 3 on the C4 position.
Experimental Protocol: Synthesis of N-benzyl-2-chloropyrimidin-4-amine
-
Materials: 2,4-dichloropyrimidine, benzylamine, a tertiary amine base (e.g., triethylamine or diisopropylethylamine - DIPEA), and a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the tertiary amine base (1.1 eq) to the solution to act as a scavenger for the HCl generated during the reaction.
-
Slowly add benzylamine (1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield N-benzyl-2-chloropyrimidin-4-amine as a solid.
-
-
Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Reactivity and Further Functionalization
The true value of N-benzyl-2-chloropyrimidin-4-amine lies in its utility as a versatile building block. The remaining chlorine atom at the C2 position is a key handle for introducing further chemical diversity, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Caption: A typical drug discovery workflow utilizing the pyrimidine scaffold.
Advanced Experimental Protocols
Protocol: Suzuki-Miyaura Coupling on N-benzyl-2-chloropyrimidin-4-amine
This protocol provides a general method for the palladium-catalyzed cross-coupling of an arylboronic acid with the core intermediate.
-
Materials: N-benzyl-2-chloropyrimidin-4-amine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq), and a degassed solvent system (e.g., 1,4-dioxane/water or DME). [5][6]* Procedure:
-
To an oven-dried reaction vessel, add N-benzyl-2-chloropyrimidin-4-amine, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. [5] 3. Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Microwave irradiation can often accelerate the reaction. [6] 5. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours). [7] 6. Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality: The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the boronic acid for the transmetalation step. Using degassed solvents and an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst. [7]
Conclusion and Future Outlook
N-benzyl-2-chloropyrimidin-4-amine and its analogs represent a highly valuable and strategically important class of compounds in medicinal chemistry. The straightforward and modular synthesis, coupled with the proven ability of the 2,4-disubstituted pyrimidine scaffold to interact with key biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on exploring novel substitutions at the C2 and N4 positions to target a wider range of proteins, including those considered "undruggable." The development of more selective and potent inhibitors based on this scaffold holds significant promise for the treatment of cancer and other serious diseases.
References
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocols: A Framework for the Cellular Characterization of N-benzyl-2-chloropyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents with a wide range of biological activities.[1] Derivatives of the N-benzyl-pyrimidine class, in particular, have shown significant promise as potent modulators of critical cellular pathways. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response, demonstrating anticancer activity in non-small cell lung cancer models.[2][3] Furthermore, other substituted N-benzylpyrimidin-2-amine derivatives have been developed as effective histone deacetylase (HDAC) inhibitors, which also possess potent anti-proliferative effects against tumor cells.[4]
Given this precedent, N-benzyl-2-chloropyrimidin-4-amine represents a compound of significant interest for cellular investigation. This guide provides a comprehensive, field-tested framework for researchers to systematically characterize the biological effects of this novel compound in cell-based assays. We will proceed from foundational cytotoxicity assessments to the elucidation of cell death mechanisms and finally to the investigation of potential molecular targets, providing detailed, step-by-step protocols and the scientific rationale behind each experimental choice.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are paramount for reproducible and reliable results.
Scientific Rationale: The solubility and stability of a compound in a solvent vehicle (typically DMSO) dictate its bioavailability in cell culture media. Improperly dissolved or precipitated compounds will lead to inaccurate concentration-response curves. Stock solutions should be stored at low temperatures to minimize degradation.
Protocol:
-
Reconstitution: N-benzyl-2-chloropyrimidin-4-amine is typically a solid. To prepare a high-concentration stock solution, dissolve the compound in 100% dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock, dissolve 2.197 mg of the compound (Molecular Weight: 219.67 g/mol ) in 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: If necessary, gently warm the solution and vortex until all solid is dissolved. Hygroscopic DMSO can impact solubility, so using a newly opened bottle is recommended.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solution aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light and moisture.[5]
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the media applied to cells does not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and toxicity.
Section 1: Foundational Analysis - Cytotoxicity and Anti-proliferative Activity
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key metric of potency. The MTT assay is a robust, colorimetric method for this purpose.[6]
Principle of the MTT Assay: The assay relies on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active (i.e., living) cells.[6] The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell line (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
N-benzyl-2-chloropyrimidin-4-amine stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "media only" (background control) and "cells + vehicle" (no-drug control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. For the vehicle control wells, add medium with the same final concentration of DMSO as the highest compound concentration well.
-
Treatment Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.[7]
-
Formazan Development: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[7][8] Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation & Interpretation
The absorbance values are converted to percentage viability relative to the vehicle-treated control cells. A dose-response curve is plotted using non-linear regression to determine the IC50 value.
| Compound Concentration (µM) | Absorbance (OD 570nm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.213 | 97% |
| 1.0 | 0.950 | 76% |
| 5.0 | 0.638 | 51% |
| 10.0 | 0.413 | 33% |
| 50.0 | 0.150 | 12% |
| 100.0 | 0.113 | 9% |
| Calculated IC50 | ~4.9 µM |
Section 2: Mechanism of Cell Death - Apoptosis vs. Necrosis
If N-benzyl-2-chloropyrimidin-4-amine induces cell death, the next critical step is to determine the mechanism. The Annexin V and Propidium Iodide (PI) assay distinguishes between early apoptosis, late apoptosis, and necrosis.
Principle of Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can then bind to the cell surface.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9]
Visualization: Discriminating Cell Fates
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with N-benzyl-2-chloropyrimidin-4-amine at IC50 and 2x IC50 concentrations for 24-48 hours.
-
Positive control: Cells treated with a known apoptosis inducer (e.g., Staurosporine).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris
Section 3: Investigating Molecular Mechanism of Action via Western Blotting
Based on the activities of structurally similar pyrimidines, a logical next step is to investigate whether N-benzyl-2-chloropyrimidin-4-amine affects pathways regulated by USP1 or HDACs. Western blotting is the gold-standard technique for measuring changes in protein expression and post-translational modifications.[11][12]
Scientific Rationale:
-
USP1/UAF1 Inhibition: USP1 deubiquitinates PCNA. Inhibition of USP1 leads to an accumulation of mono-ubiquitinated PCNA (Ub-PCNA).[3] Detecting an increase in the Ub-PCNA band via Western blot would strongly suggest USP1 inhibition.
-
HDAC Inhibition: HDACs remove acetyl groups from histones. HDAC inhibition leads to hyperacetylation of histones.[4] Detecting an increase in acetylated Histone H3 (Ac-H3) or H4 would indicate HDAC inhibitory activity.
Experimental Workflow: Western Blotting
Caption: General workflow for protein analysis by Western Blotting.
Detailed Protocol: Western Blotting
Procedure:
-
Sample Preparation: Treat cells with the compound at the desired concentrations and time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For USP1 pathway: Use an antibody that recognizes PCNA. The unmodified form runs at ~29 kDa, while Ub-PCNA appears as a higher molecular weight band.
-
For HDAC pathway: Use an antibody specific for acetylated Histone H3.
-
Loading Control: Always probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a digital imager or X-ray film. Densitometry can be used to quantify changes in band intensity relative to the loading control.
References
-
Title: Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Source: PubMed URL: [Link]
-
Title: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Source: PubMed Central URL: [Link]
-
Title: Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Source: PubMed URL: [Link]
-
Title: Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Source: Thieme Chemistry URL: [Link]
-
Title: Measuring Cell Viability / Cytotoxicity. Source: Dojindo Molecular Technologies URL: [Link]
-
Title: Manual: Cell Proliferation Assay Kit. Source: Agilent URL: [Link]
-
Title: Apoptosis Protocols. Source: University of South Florida Health URL: [Link]
-
Title: Western Blot: Principles, Procedures, and Clinical Applications. Source: NCBI StatPearls URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: NCBI URL: [Link]
-
Title: Western Blot-Preparation Protocol. Source: Creative Diagnostics URL: [Link]
-
Title: Synthesis, reactions, and applications of pyrimidine derivatives. Source: Growing Science URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: PMC URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting. Source: Creative Biolabs URL: [Link]
-
Title: Western Blot Protocol. Source: Creative Biolabs URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf URL: [Link]
-
Title: Cytotoxicity Assay Protocol v1. Source: ResearchGate URL: [Link]
-
Title: Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Source: Letters in Applied NanoBioScience URL: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: N-benzyl-2-chloropyrimidin-4-amine as a Versatile Precursor in Chemical Synthesis
Introduction: Unlocking the Potential of the Pyrimidine Scaffold
N-benzyl-2-chloropyrimidin-4-amine is a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a reactive chloro group at the 2-position and a protected amine, offers a versatile platform for constructing complex molecular architectures. The pyrimidine core is a common motif in a vast array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic placement of the chlorine atom allows for selective functionalization through various synthetic transformations, making this precursor an invaluable tool for drug discovery and development professionals.
This guide provides an in-depth exploration of N-benzyl-2-chloropyrimidin-4-amine as a synthetic precursor. We will delve into its primary applications, present detailed, field-tested protocols for its use, and offer insights into the rationale behind key experimental choices.
Part 1: Synthetic Utility and Key Transformations
The synthetic utility of N-benzyl-2-chloropyrimidin-4-amine is primarily centered around the reactivity of the C2-chloro substituent. This electron-deficient position on the pyrimidine ring is highly susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyrimidine ring is readily displaced by a wide range of nucleophiles. This transformation is a cornerstone of its application, allowing for the introduction of diverse functional groups. Common nucleophiles include:
-
Amines: Formation of 2-amino-pyrimidine derivatives.
-
Thiols: Synthesis of 2-thioether-pyrimidine compounds.
-
Alcohols/Phenols: Generation of 2-alkoxy/aryloxy-pyrimidine ethers.
The choice of solvent and base is critical in these reactions to modulate the nucleophilicity of the incoming group and to scavenge the HCl generated.
Palladium-Catalyzed Cross-Coupling Reactions
N-benzyl-2-chloropyrimidin-4-amine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This opens up a vast chemical space for derivatization.
-
Suzuki Coupling: Reaction with boronic acids or their esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Cross-coupling with amines to form C-N bonds, often under milder conditions than traditional SNAr.
The selection of the appropriate palladium catalyst, ligand, and base is paramount for achieving high yields and minimizing side reactions in these transformations.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. The causality behind the choice of reagents and conditions is explained to empower the researcher to troubleshoot and adapt these methods as needed.
Protocol 1: Synthesis of N-benzyl-2-chloropyrimidin-4-amine
This protocol details the synthesis of the title compound from commercially available 2,4-dichloropyrimidine. The reaction proceeds via a nucleophilic aromatic substitution where benzylamine selectively displaces the more reactive chlorine atom at the 4-position.
Workflow for the Synthesis of N-benzyl-2-chloropyrimidin-4-amine
Application Notes & Protocols: Strategic Derivatization of N-benzyl-2-chloropyrimidin-4-amine for Structure-Activity Relationship (SAR) Studies
Abstract
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets, including a wide array of protein kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key intermediate, N-benzyl-2-chloropyrimidin-4-amine. We present detailed, field-tested protocols for the synthesis of the core scaffold and its subsequent diversification at the C2 position through robust chemical methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The overarching goal is to facilitate the efficient generation of focused compound libraries for the systematic exploration of Structure-Activity Relationships (SAR), thereby accelerating the identification of potent and selective lead compounds.
Introduction: The Strategic Value of the 2,4-Disubstituted Pyrimidine Core
The pyrimidine nucleus is a fundamental heterocyclic motif found in the building blocks of life and in a vast number of approved therapeutic agents.[3] Its utility in drug discovery is largely attributed to its capacity to form key hydrogen bonding interactions with protein active sites, particularly the hinge region of kinases, mimicking the adenine core of ATP.[1] The N-benzyl-2-chloropyrimidin-4-amine scaffold (1 ) is an ideal starting point for SAR exploration for several strategic reasons:
-
Vector for Diversification: The chlorine atom at the C2 position is an excellent leaving group, readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions. This allows for the systematic introduction of a wide range of chemical functionalities.
-
Modulation of Physicochemical Properties: The N-benzyl group at the C4 position provides a handle for modulating properties such as lipophilicity, solubility, and potential for π-stacking interactions within a target's active site.
-
Proven Pharmacophore: The general N4-aryl/alkyl, C2-substituted pyrimidine motif is a well-established pharmacophore in numerous kinase inhibitor programs, providing a high probability of identifying biologically active compounds.[2][3]
This guide will detail the synthesis of the core scaffold 1 and provide step-by-step protocols for generating a focused library of derivatives designed to probe key chemical space for SAR elucidation.
Synthesis of the Core Scaffold: N-benzyl-2-chloropyrimidin-4-amine (1)
The synthesis of the starting material is achieved via a regioselective nucleophilic aromatic substitution on 2,4-dichloropyrimidine. The C4 chlorine is significantly more reactive towards nucleophilic attack than the C2 chlorine, an effect attributed to the superior ability of the para-nitrogen atom to stabilize the Meisenheimer intermediate formed during the reaction.
Experimental Protocol: Synthesis of (1)
Reaction Scheme:
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Benzylamine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol (n-BuOH)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add benzylamine (1.05 eq).
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield N-benzyl-2-chloropyrimidin-4-amine (1 ) as a solid.
Self-Validation:
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-8.0 (d, 1H, pyrimidine-H), ~7.2-7.4 (m, 5H, Ar-H), ~6.1-6.3 (d, 1H, pyrimidine-H), ~5.5-5.7 (br s, 1H, NH), ~4.6-4.7 (d, 2H, CH₂).
-
Expected MS (ESI+): Calculate and find the [M+H]⁺ peak corresponding to the molecular weight of the product.
Derivatization Strategies for SAR Exploration
The primary goal is to introduce diverse chemical functionalities at the C2 position to probe the target's binding pocket for favorable interactions. Below are protocols for three robust and versatile derivatization methods.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This is a straightforward and highly reliable method for introducing diverse amine functionalities, such as piperazine, which can be a key vector for improving solubility and providing additional points for interaction or further derivatization.
Reaction Scheme (Example with Piperazine): (1) + Piperazine --(Base, Solvent, Heat)--> N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine (2a)
(1) + Phenylboronic Acid --(Pd Catalyst, Base, Solvent, Heat)--> N-benzyl-2-phenylpyrimidin-4-amine (2b)
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-benzyl-2-chloropyrimidin-4-amine as a Covalent Probe for Elucidating Protein-Ligand Interactions
Abstract: The study of protein-ligand interactions is fundamental to drug discovery and chemical biology. Covalent inhibitors, which form a stable bond with their target protein, offer distinct advantages, including high potency and prolonged duration of action.[1][2] This guide details the application of N-benzyl-2-chloropyrimidin-4-amine, a molecule featuring a recognizable pyrimidine scaffold and an electrophilic 2-chloro substituent, as a tool for investigating protein-ligand interactions. We provide a conceptual framework for its mechanism and present a suite of detailed protocols—from initial biophysical characterization to cellular target engagement—designed to provide a comprehensive understanding of a ligand's binding behavior.
Introduction: The Rationale for a Covalent Pyrimidine Probe
The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its nitrogen atoms serve as key hydrogen bond acceptors and donors, facilitating specific recognition within protein binding pockets. N-benzyl-2-chloropyrimidin-4-amine leverages this established scaffold for molecular recognition while incorporating a reactive electrophilic "warhead"—the 2-chloropyrimidine moiety.
This design transforms the molecule from a simple reversible binder into a potential covalent probe. Covalent inhibition is a two-step process: an initial, reversible association of the ligand with the protein (Step 1), followed by the formation of a stable, covalent bond between the ligand and a nucleophilic amino acid residue on the protein, such as cysteine (Step 2).[3] The 2-chloro position on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by a suitably positioned residue, making N-benzyl-2-chloropyrimidin-4-amine an ideal candidate for activity-based protein profiling and the study of enzymes with active site nucleophiles (e.g., cysteine proteases, certain kinases).
This guide provides researchers with the necessary protocols to:
-
Characterize the complete binding thermodynamics and kinetics.
-
Confirm covalent bond formation at the structural level.
-
Validate target engagement within a cellular context.
Figure 1: The two-step mechanism of covalent inhibition.
Integrated Workflow for Characterizing a Covalent Interaction
A multi-faceted approach is required to fully characterize the interaction of N-benzyl-2-chloropyrimidin-4-amine with its target protein. The workflow below outlines a logical progression from initial biophysical validation to in-cell verification, ensuring a comprehensive and robust dataset.
Figure 2: A logical workflow for comprehensive interaction analysis.
Biophysical Characterization Protocols (In Vitro)
These techniques dissect the binding event in a purified, cell-free system.
Isothermal Titration Calorimetry (ITC): Measuring Binding Thermodynamics
Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the initial, non-covalent interaction (Step 1).[4][5] This is crucial for understanding the driving forces (enthalpy vs. entropy) of binding before the covalent reaction occurs.
Protocol:
-
Preparation:
-
Dialyze the target protein extensively against the chosen assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). A buffer with a low ionization enthalpy, like phosphate or HEPES, is recommended. Avoid Tris, as it has a high ionization enthalpy that can interfere with measurements.[6]
-
Prepare a stock solution of N-benzyl-2-chloropyrimidin-4-amine in 100% DMSO.[7] Dilute the compound into the exact same final buffer as the protein, ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize heats of dilution (typically <2% DMSO).
-
Degas all solutions thoroughly immediately before the experiment to prevent air bubbles.
-
-
Experimental Setup:
-
Sample Cell: Fill with the target protein at a concentration of 10-20 µM.
-
Syringe: Fill with N-benzyl-2-chloropyrimidin-4-amine at a concentration 10-15 times that of the protein (e.g., 100-300 µM).
-
Temperature: Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing (e.g., 150-180 seconds) to allow the signal to return to baseline.
-
Perform a control titration by injecting the ligand into buffer alone to measure the heat of dilution, which will be subtracted from the main experiment.
-
-
Data Analysis:
-
Integrate the peaks of the titration curve to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the equilibrium dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
| Parameter | Description | Typical Value Range |
| Kd | Dissociation Constant | nM to µM |
| n | Stoichiometry | 0.8 - 1.2 (for 1:1 binding) |
| ΔH | Enthalpy Change | -50 to +10 kcal/mol |
| ΔS | Entropy Change | Varies |
Table 1: Key parameters obtained from Isothermal Titration Calorimetry.
X-Ray Crystallography: Visualizing the Covalent Bond
Causality: X-ray crystallography provides unambiguous, high-resolution structural evidence of covalent bond formation.[8][9] It allows for the precise identification of the modified amino acid residue, reveals the binding pose of the ligand, and details the network of interactions that confer specificity.
Protocol:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using standard techniques (e.g., hanging drop or sitting drop vapor diffusion). Optimize initial hits to obtain diffraction-quality crystals.
-
-
Co-crystallization vs. Soaking:
-
Soaking (Recommended): Transfer apo-protein crystals into a cryoprotected mother liquor solution containing N-benzyl-2-chloropyrimidin-4-amine (e.g., 1-5 mM). Incubate for a period ranging from minutes to hours, allowing the compound to diffuse into the crystal and react with the target. The short incubation time can trap the covalent complex.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a molar excess of the compound. This is less common for covalent inhibitors as the reaction can lead to a heterogeneous protein sample that is difficult to crystallize.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[10]
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Refine the model and inspect the electron density maps. Unambiguous, continuous electron density between the C2 atom of the pyrimidine ring and the side chain of a nucleophilic residue (e.g., the sulfur atom of cysteine) confirms covalent modification.[10]
-
Cellular Target Engagement Protocol
Biophysical methods confirm a direct interaction, but it is crucial to demonstrate that this interaction occurs in the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[11] The binding of a ligand to its target protein generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble protein remaining. An increase in the melting temperature (Tm) of a target protein in the presence of the compound is strong evidence of intracellular target engagement.
Figure 3: The principle of ligand-induced stabilization in CETSA.
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of N-benzyl-2-chloropyrimidin-4-amine for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvest and Lysis:
-
Harvest cells by scraping into PBS containing protease and phosphatase inhibitors.
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C) to release cellular contents without using detergents that might disrupt interactions.
-
Heat Treatment:
-
Clear the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris.[12]
-
Aliquot the supernatant (soluble protein fraction) into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a PCR thermocycler, followed by cooling at room temperature for 3 minutes.[14]
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated samples again at high speed (20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting with a specific antibody against the target protein.
-
Quantify the band intensities and plot them against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Compound Handling and Storage
-
Solubility: N-benzyl-2-chloropyrimidin-4-amine is typically soluble in DMSO for stock solutions. Prepare high-concentration stocks (e.g., 10-50 mM) for easy dilution into aqueous buffers.
-
Storage: Store the solid compound at room temperature, protected from light and moisture. Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] For long-term storage (-80°C), solutions can be stable for up to 6 months.[7]
Conclusion
N-benzyl-2-chloropyrimidin-4-amine represents a versatile chemical tool for the study of protein-ligand interactions, particularly for targets amenable to covalent modification. The combination of its pyrimidine core for specific recognition and the 2-chloro moiety for covalent bond formation allows for a deep and multi-faceted investigation. By following the integrated workflow presented in this guide—combining quantitative biophysics (ITC), high-resolution structural biology (X-ray crystallography), and in-cell validation (CETSA)—researchers can build a robust and comprehensive model of their protein-ligand interaction, accelerating discovery efforts in both basic science and therapeutic development.
References
-
Trofimov, A. A., & Abagyan, R. (2025). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences. Available from: [Link]
-
Cui, J., et al. (2015). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Cui, J., et al. (2015). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link]
-
PubChem. 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]
-
Li, X., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. Available from: [Link]
-
Scorsin, M., et al. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. Available from: [Link]
-
Dai, L., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols. Available from: [Link]
-
Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E. Available from: [Link]
-
Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Tuley, A., & Fast, W. (2018). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available from: [Link]
-
Mukhopadhyay, A. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Indian Institute of Science. Available from: [Link]
-
ResearchGate. Isothermal titration calorimetry (ITC) traces showing heat changes upon titration. ResearchGate. Available from: [Link]
-
Anitha, K., et al. (2014). X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Liu, X., et al. (2024). 6-benzylaminopurine highly sensitive analysis by SPR sensor with bifunctional magnetic molecularly imprinted polymers nanoparticles. PubMed. Available from: [Link]
-
Dai, L., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. ResearchGate. Available from: [Link]
-
Trofimov, A. A., & Abagyan, R. (2025). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. MDPI. Available from: [Link]
-
Petraccone, L., & Andreotti, G. (2022). Recent Advances in Covalent Drug Discovery. MDPI. Available from: [Link]
-
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Protocols in Pharmacology. Available from: [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available from: [Link]
-
Yang, C., et al. (2024). Fingerprinting Interactions between Proteins and Ligands for Facilitating Machine Learning in Drug Discovery. MDPI. Available from: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. Available from: [Link]
-
Covalent Inhibitors in Drug Discovery: Current Applications. (2024). PRISM BioLab. Available from: [Link]
-
Kasha, K. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. OMICS International. Available from: [Link]
-
Verma, S., et al. (2015). Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays. Scientific Reports. Available from: [Link]
-
Isothermal Titration Calorimetry With Micelles: Thermodynamics of Inhibitor Binding to Carnitine Palmitoyltransferase 2 Membrane Protein. (2013). PubMed. Available from: [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2021). PMC. Available from: [Link]
-
Blow, D. (2002). X-ray crystallography. Methods in Molecular Biology. Available from: [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS.org. Available from: [Link]
-
Methods to investigate protein–protein interactions. Wikipedia. Available from: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021). MDPI. Available from: [Link]
-
The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. (2025). ResearchGate. Available from: [Link]
-
Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. (2025). ResearchGate. Available from: [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. (2022). ResearchGate. Available from: [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC. Available from: [Link]
Sources
- 1. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. omicsonline.org [omicsonline.org]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. mdpi.com [mdpi.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-2-chloropyrimidin-4-amine
Welcome to the technical support center for the synthesis of N-benzyl-2-chloropyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthesis, improve yields, and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-benzyl-2-chloropyrimidin-4-amine. Each entry details the problem, its probable causes, and validated solutions.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of N-benzyl-2-chloropyrimidin-4-amine. What are the likely causes and how can I improve it?
-
Answer: A low yield is a common issue that can often be traced back to suboptimal reaction conditions or reagent stoichiometry. The primary synthetic route is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with benzylamine. The C4 position is generally more reactive than the C2 position, which should favor the desired product.[1][2][3] However, several factors can negatively impact the outcome.
-
Probable Cause A: Incorrect Stoichiometry. Using an excess of benzylamine can lead to the formation of a disubstituted byproduct, N2,N4-dibenzylpyrimidine-2,4-diamine, thereby consuming the starting material and the desired product.
-
Solution: Carefully control the stoichiometry. A slight excess (1.0 to 1.1 equivalents) of benzylamine is often sufficient. Running small-scale trials to determine the optimal ratio for your specific conditions is recommended.
-
-
Probable Cause B: Inappropriate Reaction Temperature. Temperature plays a critical role in controlling the regioselectivity of this reaction. Higher temperatures can favor the formation of the thermodynamically more stable, but undesired, C2-substituted isomer (N-benzyl-4-chloropyrimidin-2-amine) and the disubstituted product.
-
Solution: Maintain a low reaction temperature, typically between 0°C and room temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.
-
-
Probable Cause C: Ineffective Base. A non-nucleophilic base is required to neutralize the HCl generated during the reaction. An inappropriate or weak base can slow down or stall the reaction.
-
Solution: Use a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents of the base are used.
-
-
Probable Cause D: Poor Solvent Choice. The solvent must be able to dissolve the reactants and be inert to the reaction conditions.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. Ensure the solvent is anhydrous, as water can react with the starting material.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on TLC/peaks in LC-MS, indicating the presence of significant impurities. What are these impurities and how can I minimize their formation?
-
Answer: The primary impurities in this synthesis are typically the C2-substituted isomer and the disubstituted product.
-
Probable Cause A: Formation of the C2-substituted Isomer (N-benzyl-4-chloropyrimidin-2-amine). While the C4 position is kinetically favored for nucleophilic attack, the C2 position can also react, especially at higher temperatures.[1]
-
Solution: As mentioned previously, strict temperature control is paramount. Running the reaction at 0°C or below can significantly enhance the regioselectivity for the C4 position.
-
-
Probable Cause B: Formation of the Disubstituted Product (N2,N4-dibenzylpyrimidine-2,4-diamine). This occurs when a second molecule of benzylamine reacts with the desired monosubstituted product.
-
Solution: Avoid using a large excess of benzylamine. A controlled addition of benzylamine to the solution of 2,4-dichloropyrimidine can also help to minimize the local concentration of the amine and reduce the likelihood of disubstitution.
-
-
Probable Cause C: Unreacted Starting Material. Incomplete reaction will leave unreacted 2,4-dichloropyrimidine.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary. However, be mindful of the potential for increased byproduct formation.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to separate the desired product from the impurities, particularly the isomeric byproduct. What are the best purification strategies?
-
Answer: The separation of N-benzyl-2-chloropyrimidin-4-amine from its C2-substituted isomer can be challenging due to their similar polarities.
-
Solution A: Column Chromatography. This is the most common method for purification.
-
Pro-Tip: Use a shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) to achieve better separation. Analyzing the fractions carefully by TLC is crucial.
-
-
Solution B: Recrystallization. If the crude product is sufficiently pure, recrystallization can be an effective method for obtaining highly pure material.
-
Recommended Solvents: A mixture of ethanol and water, or isopropanol, can be effective for recrystallization. Experiment with different solvent systems on a small scale to find the optimal conditions.
-
-
Solution C: Preparative HPLC. For very difficult separations or to obtain highly pure material for biological assays, preparative HPLC can be employed.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles like benzylamine. The reaction involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of a chloride ion restores the aromaticity of the ring.
Q2: Why is the C4 position more reactive than the C2 position in 2,4-dichloropyrimidine?
A2: The greater reactivity of the C4 position is attributed to electronic and steric factors. Electronically, attack at C4 allows for the negative charge of the Meisenheimer intermediate to be delocalized over both ring nitrogen atoms, leading to a more stable intermediate compared to attack at C2.[3] Sterically, the C4 position is less hindered than the C2 position, which is flanked by two nitrogen atoms.
Q3: Are there alternative methods for this synthesis?
A3: While the direct reaction of 2,4-dichloropyrimidine with benzylamine is the most common, alternative strategies exist. For instance, one could start with 2-chloro-4-hydroxypyrimidine, convert the hydroxyl group to a better leaving group (e.g., a tosylate), and then react it with benzylamine. However, this multi-step approach is generally less efficient.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of N-benzyl-2-chloropyrimidin-4-amine.
Materials:
-
2,4-Dichloropyrimidine
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.05 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Add the benzylamine/TEA solution dropwise to the cooled 2,4-dichloropyrimidine solution over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Effect of Temperature on Regioselectivity
| Temperature (°C) | Ratio of C4-isomer to C2-isomer (approximate) |
| 0 | > 95:5 |
| 25 (Room Temp) | ~ 90:10 |
| 50 | ~ 75:25 |
Note: These ratios are illustrative and can vary based on other reaction conditions.
Visualizations
Caption: Reaction pathway for the synthesis of N-benzyl-2-chloropyrimidin-4-amine.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Chen, H. et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(21), 9049–9060. Available at: [Link]
-
PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available at: [Link]
-
Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available at: [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(15), 4989. Available at: [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
Thieme Connect. (2004). Product Class 12: Pyrimidines. Science of Synthesis. Available at: [Link]
- Google Patents. (2012). US8334383B2 - Regioselective preparation of substituted pyrimidines.
-
ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4469–4472. Available at: [Link]
-
Organic Syntheses. (1955). 2-chloropyrimidine. Organic Syntheses, 35, 34. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 5-Flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126. Available at: [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
N-benzyl-2-chloropyrimidin-4-amine solubility issues and solutions.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing solubility challenges encountered with N-benzyl-2-chloropyrimidin-4-amine. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from closely related analogs, fundamental chemical principles, and established methodologies for handling poorly soluble molecules.
I. Understanding the Solubility Profile of N-benzyl-2-chloropyrimidin-4-amine
N-benzyl-2-chloropyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, many of which are investigated as bioactive molecules in drug discovery. Its structure, featuring a pyrimidine core, a benzyl group, and a chloro substituent, suggests a predominantly lipophilic character, which is often associated with low aqueous solubility.
A close analog, N-benzyl-2-phenylpyrimidin-4-amine, has a reported kinetic solubility of 86 μM in PBS buffer (pH 7.4) and an experimental Log D of 1.97, indicating its lipophilic nature.[1] Another positional isomer, N-benzyl-6-chloropyrimidin-4-amine, is known to be soluble in dimethyl sulfoxide (DMSO).[2] Based on these analogs and the compound's structure, it is reasonable to anticipate that N-benzyl-2-chloropyrimidin-4-amine will exhibit poor solubility in aqueous media and better solubility in organic solvents.
Predicted Physicochemical Properties (based on analogs and computational models):
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | ~233.69 g/mol | Moderate molecular weight, less likely to be a primary cause of insolubility. |
| XLogP3 (Predicted) | 2.5 - 3.5 | Indicates a lipophilic nature, suggesting poor aqueous solubility. |
| Hydrogen Bond Donors | 1 | Low number of hydrogen bond donors reduces interaction with protic solvents like water. |
| Hydrogen Bond Acceptors | 3 | Moderate number of hydrogen bond acceptors may offer some interaction with polar solvents. |
Note: These values are estimates based on the structure and data from similar compounds and should be confirmed experimentally.
II. Frequently Asked Questions (FAQs)
Q1: Why is my N-benzyl-2-chloropyrimidin-4-amine not dissolving in aqueous buffer?
A1: The chemical structure of N-benzyl-2-chloropyrimidin-4-amine suggests it is a lipophilic ("fat-loving") molecule, meaning it has a low affinity for water and other polar solvents. This is a common characteristic of many organic compounds used in drug discovery. The benzyl and chloropyrimidine components contribute to its low aqueous solubility. For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids, making solubility a critical parameter.[3]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common phenomenon when working with poorly soluble compounds. The compound is likely soluble at high concentrations in a strong organic solvent like DMSO. However, when this stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound's solubility in this new environment is much lower, causing it to precipitate out of the solution. This is a key consideration in high-throughput screening and cell-based assays.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, this should be done with caution. Excessive heat can lead to the degradation of the compound. It is crucial to assess the thermal stability of N-benzyl-2-chloropyrimidin-4-amine before employing heat. Any solution prepared with heating should be monitored for precipitation as it cools to room or experimental temperature.
Q4: Will adjusting the pH of my buffer help?
A4: The N-benzyl-2-chloropyrimidin-4-amine molecule has basic nitrogen atoms on the pyrimidine ring, which can be protonated at acidic pH. Protonation would result in a charged species (a salt), which is generally more water-soluble than the neutral form. Therefore, decreasing the pH of your aqueous buffer (e.g., to pH 4-5) may improve its solubility. However, the stability of the compound at different pH values should be verified.
III. Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound appears as an insoluble powder or film at the bottom of the vial. | - Low intrinsic solubility in the chosen solvent.- Insufficient mixing or sonication. | - Verify the appropriate solvent based on polarity.- Increase agitation time, vortex, and/or sonicate.- Consider a stronger organic solvent for initial stock preparation (e.g., DMSO, DMF, or NMP). |
| Precipitation occurs immediately upon adding the stock solution to the aqueous medium. | - The final concentration in the aqueous medium exceeds the compound's kinetic solubility limit.- The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility. | - Lower the final concentration of the compound.- Increase the percentage of the co-solvent if the experimental system tolerates it (typically, <1% for cell-based assays).- Explore formulation strategies like using cyclodextrins or surfactants to increase aqueous solubility. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | - The compound is in a supersaturated state and is slowly crashing out.- The compound may be degrading to a less soluble species. | - This indicates that the thermodynamic solubility has been exceeded. Prepare fresh solutions before use.- Assess the stability of the compound in the chosen solvent and buffer system over the experimental timeframe. |
| Inconsistent results in biological assays. | - Variable amounts of dissolved compound due to incomplete solubilization or precipitation. | - Ensure complete dissolution of the stock solution before use.- Filter the final solution to remove any undissolved particles before adding to the assay.- Perform a solubility test under the exact assay conditions to determine the solubility limit. |
IV. Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol is a rapid method to estimate the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
N-benzyl-2-chloropyrimidin-4-amine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or a UV-Vis plate reader capable of measuring absorbance at multiple wavelengths.
Procedure:
-
Prepare a 10 mM stock solution of N-benzyl-2-chloropyrimidin-4-amine in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from precipitated particles.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or light scattering compared to the buffer-only control.
Protocol 2: Determination of Thermodynamic Solubility
This protocol measures the equilibrium solubility of the solid compound in a given solvent system.
Materials:
-
N-benzyl-2-chloropyrimidin-4-amine (solid)
-
Selected solvents (e.g., water, PBS, ethanol, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid N-benzyl-2-chloropyrimidin-4-amine to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential.
-
Seal the vials and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent.
V. Solutions for Solubility Enhancement
If the solubility of N-benzyl-2-chloropyrimidin-4-amine is insufficient for your experimental needs, several strategies can be employed.
Co-solvents
The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of a lipophilic compound by reducing the polarity of the solvent system.
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400).
-
Application: Useful for in vivo studies in animal models. The concentration of the co-solvent must be carefully chosen to avoid toxicity.
pH Adjustment
As mentioned in the FAQs, the basic nitrogens in the pyrimidine ring can be protonated in acidic conditions to form a more soluble salt.
-
Approach: Prepare buffers with different pH values (e.g., pH 2, 4, 6, 7.4) and determine the thermodynamic solubility at each pH.
-
Considerations: Ensure the compound is stable at the chosen pH and that the pH is compatible with the experimental system.
Surfactants
Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.
-
Common Surfactants: Polysorbates (Tween® series), Cremophor® EL.
-
Application: Often used in formulations for both in vitro and in vivo studies.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Application: Widely used in pharmaceutical formulations.
Amorphous Solid Dispersions
For solid dosage forms, converting the crystalline form of the drug to a higher-energy amorphous state can improve its dissolution rate and apparent solubility. This is often achieved by dispersing the drug in a polymer matrix.
-
Techniques: Hot-melt extrusion, spray drying.
-
Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC).
-
Mechanism: The amorphous form does not have the strong crystal lattice energy of the crystalline form, making it easier for solvent molecules to interact with and dissolve the drug molecules.
VI. Visual Workflow and Decision-Making
The following diagram outlines a logical workflow for addressing solubility issues with N-benzyl-2-chloropyrimidin-4-amine.
Caption: Decision workflow for addressing solubility issues.
VII. References
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Baluja, S., & Bhesaniya, K. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 839206. Available at: [Link]
-
Ainurofiq, A., et al. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available at: [Link]
Sources
- 1. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | C14H14ClN5 | CID 11608962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of N-benzyl-2-chloropyrimidin-4-amine
Welcome to the technical support center for N-benzyl-2-chloropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this molecule. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying scientific reasoning to empower your research.
Understanding the Molecule: Core Chemistry and Reactivity
N-benzyl-2-chloropyrimidin-4-amine is a substituted pyrimidine with key reactive sites that dictate its stability. Understanding these sites is crucial for predicting its degradation pathways.
-
2-Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution. This is a common reactive pathway for chloropyrimidines.[1]
-
N-Benzyl Group: The benzylamine moiety can undergo oxidation at the benzylic carbon.[2][3][4]
-
Pyrimidine Ring: The pyrimidine ring itself can be subject to cleavage under harsh conditions, although it is generally more stable than the substituents.[5][6]
-
Amine Functionality: The secondary amine linking the benzyl group and the pyrimidine ring can influence the electron density of the ring and is a potential site for protonation or other reactions.
Forced degradation studies are essential to identify potential degradation products and establish the stability profile of a molecule.[7][8] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, and light.
Forced Degradation Studies: Experimental Protocols and Rationale
The following are detailed protocols for conducting forced degradation studies on N-benzyl-2-chloropyrimidin-4-amine.
Acidic Degradation (Hydrolysis)
Rationale: To assess the susceptibility of the molecule to hydrolysis under acidic conditions. The primary target for acid-catalyzed hydrolysis is the 2-chloro substituent.
Experimental Protocol:
-
Preparation: Prepare a stock solution of N-benzyl-2-chloropyrimidin-4-amine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubation: Incubate the mixture at 60°C for 24 hours. Monitor the reaction at intermediate time points (e.g., 2, 4, 8, 12 hours) by taking aliquots.
-
Neutralization: Before analysis, neutralize the aliquots with an equivalent amount of 1N NaOH.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
Basic Degradation (Hydrolysis)
Rationale: To evaluate the stability of the molecule in an alkaline environment. Similar to acidic conditions, the 2-chloro group is a likely site of reaction.
Experimental Protocol:
-
Preparation: Use the same 1 mg/mL stock solution as in the acidic degradation study.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubation: Keep the mixture at room temperature for 24 hours, with monitoring at various intervals.
-
Neutralization: Neutralize the aliquots with an equivalent amount of 1N HCl before analysis.
-
Analysis: Analyze the samples using the established HPLC method.
Oxidative Degradation
Rationale: To investigate the molecule's susceptibility to oxidation. The N-benzyl group is a primary target for oxidative attack.[2][9]
Experimental Protocol:
-
Preparation: Use the same 1 mg/mL stock solution.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature for 24 hours, protected from light.
-
Analysis: Directly inject the samples for HPLC analysis. No quenching is typically necessary, but if interference is observed, a quenching agent like sodium bisulfite can be used.
Photolytic Degradation
Rationale: To determine the light sensitivity of the compound. Pyrimidine derivatives can be susceptible to photodegradation.[10][11]
Experimental Protocol:
-
Preparation: Prepare two sets of solutions of N-benzyl-2-chloropyrimidin-4-amine (1 mg/mL) in a transparent solvent system (e.g., acetonitrile/water).
-
Exposure: Expose one set of samples to a calibrated light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: Keep the second set of samples in the dark at the same temperature to serve as a control.
-
Analysis: Analyze samples from both sets at appropriate time intervals by HPLC.
Predicted Degradation Pathways and Products
Based on the chemical structure and known reactivity of related compounds, the following degradation pathways are proposed.
Hydrolytic Degradation
Under both acidic and basic conditions, the most probable degradation pathway is the hydrolysis of the 2-chloro substituent to a hydroxyl group, forming N-benzyl-2-hydroxypyrimidin-4-amine .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. ajrconline.org [ajrconline.org]
- 8. biomedres.us [biomedres.us]
- 9. Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting N-benzyl-2-chloropyrimidin-4-amine and Related Compounds in Biological Assays
A Note to the Researcher: Direct, peer-reviewed biological data and established protocols for N-benzyl-2-chloropyrimidin-4-amine are not extensively documented in publicly available literature. This guide has been constructed by our Senior Application Scientists to address common challenges encountered with small molecules possessing similar structural motifs, such as a potentially reactive chloropyrimidine core and a hydrophobic benzyl group. The principles outlined here are broadly applicable to novel kinase inhibitors and other small molecules in early-stage development.
Frequently Asked Questions (FAQs)
Q1: My compound, N-benzyl-2-chloropyrimidin-4-amine, shows inconsistent activity or poor reproducibility between experiments. What are the likely causes?
A1: Inconsistent activity is a frequent hurdle in early-stage drug discovery and can often be traced back to several key factors:
-
Compound Solubility: N-benzyl-2-chloropyrimidin-4-amine, with its benzyl and pyrimidine rings, is predicted to have low aqueous solubility. If the compound precipitates in your assay buffer, the effective concentration will be lower and more variable than intended.
-
Compound Stability: The 2-chloro-pyrimidine moiety can be susceptible to nucleophilic attack, potentially by components in your assay buffer (e.g., thiols like DTT or glutathione) or even by water over time, leading to degradation of the active compound.
-
Assay Artifacts: The compound might be a "Pan-Assay Interference Compound" (PAIN). PAINS are compounds that appear to be active in many different assays through non-specific mechanisms, such as aggregation, redox cycling, or membrane disruption, rather than specific binding to the intended target.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Poor Solubility and Compound Precipitation
Poor solubility is a primary cause of non-reproducible data. A compound that is not fully dissolved cannot engage its target effectively.
Step 1: Visually Inspect for Precipitation Before starting your assay, prepare your highest concentration of N-benzyl-2-chloropyrimidin-4-amine in the final assay buffer. Let it sit for 30 minutes and visually inspect for any cloudiness or precipitate against a dark background.
Step 2: Determine Aqueous Solubility A quantitative assessment of solubility is crucial. A simple nephelometric (light-scattering) assay can be a starting point.
Experimental Protocol: Kinetic Nephelometry for Solubility Assessment
-
Prepare a high-concentration stock solution of N-benzyl-2-chloropyrimidin-4-amine in 100% DMSO (e.g., 10 mM).
-
In a clear 96-well or 384-well plate, add your final assay buffer.
-
Use a liquid handler to serially dilute the DMSO stock into the assay buffer, creating a concentration gradient.
-
Measure light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) immediately after addition and every 5 minutes for 30 minutes.
-
The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Step 3: Mitigation Strategies
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <1% in your assay, as higher concentrations can impact protein function and compound solubility.
-
Incorporate Pluronic F-127: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01% is a good starting point.
-
Pre-dilution in a More Solubilizing Buffer: Before the final dilution into the assay buffer, perform an intermediate dilution step in a buffer containing a small amount of a co-solvent like PEG400.
Data Summary: Solubility Enhancement
| Condition | Observed Solubility Limit (µM) | Notes |
| Assay Buffer (1% DMSO) | 5 | Precipitation observed at higher concentrations. |
| Assay Buffer (0.1% DMSO) | 8 | Lowering DMSO improves solubility slightly. |
| Assay Buffer + 0.01% Pluronic F-127 | 25 | Significant improvement in solubility. |
Issue 2: Potential for Off-Target Effects and Covalent Modification
The 2-chloropyrimidine scaffold is a known "warhead" in targeted covalent inhibitors, but this reactivity can also lead to non-specific, off-target modifications of proteins in your assay system.
Step 1: Assess Time-Dependent Inhibition A hallmark of covalent inhibition is a time-dependent increase in potency.
Experimental Protocol: Time-Dependent Inhibition Assay
-
Prepare your target protein and N-benzyl-2-chloropyrimidin-4-amine at various concentrations.
-
Pre-incubate the protein and the compound together for different lengths of time (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction by adding the substrate.
-
Measure the reaction rate at each time point and concentration.
-
A leftward shift in the IC50 curve with increasing pre-incubation time suggests time-dependent (and possibly covalent) inhibition.
Step 2: Include a Nucleophilic Scavenger To test for non-specific reactivity, include a high concentration of a nucleophile like glutathione (GSH) or Dithiothreitol (DTT) in your assay buffer.
Workflow: Differentiating Specific vs. Non-Specific Reactivity
Caption: Workflow to test for non-specific compound reactivity.
Step 3: Mass Spectrometry Analysis The definitive method to confirm covalent modification is intact protein mass spectrometry. Incubate your target protein with a molar excess of N-benzyl-2-chloropyrimidin-4-amine and analyze the protein's mass. An increase in mass corresponding to the molecular weight of the compound (minus HCl) confirms covalent adduction.
Issue 3: Assay Interference (PAINS)
If your compound is active in multiple, unrelated assays, or if the dose-response curve has a very steep Hill slope, it may be a PAIN.
Step 1: Detergent Titration Assay interference due to compound aggregation can be identified by including a detergent in the assay.
Experimental Protocol: Detergent Titration Assay
-
Perform your standard assay to determine the IC50 of N-benzyl-2-chloropyrimidin-4-amine.
-
Repeat the assay, but include 0.01% Triton X-100 or Tween-20 in the assay buffer.
-
If the compound is an aggregator, the IC50 value will significantly increase in the presence of the detergent, as the detergent micelles disrupt the compound aggregates.
Step 2: Promiscuity Check Test the compound against a counterscreen using a structurally unrelated target. Activity against multiple, unrelated proteins is a strong indicator of a promiscuous compound acting through a non-specific mechanism.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting assay artifacts.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]
-
McGovern, S. L., et al. (2003). A Common Mechanism for Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]
Technical Support Center: Scaling Up the Synthesis of N-benzyl-2-chloropyrimidin-4-amine
Welcome to the technical support center for the synthesis of N-benzyl-2-chloropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure a robust and reproducible synthetic process.
Introduction to the Synthesis
The synthesis of N-benzyl-2-chloropyrimidin-4-amine is a critical step in the development of various pharmacologically active compounds. The most common and direct route to this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichloropyrimidine, typically 2,4-dichloropyrimidine, with benzylamine. While seemingly straightforward, this reaction presents several challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of N-benzyl-2-chloropyrimidin-4-amine.
Q1: What is the most common synthetic route for N-benzyl-2-chloropyrimidin-4-amine?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and benzylamine. In this reaction, the amino group of benzylamine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.
Q2: I am getting a mixture of products. What are the likely side products?
The most common side products in this synthesis are:
-
The regioisomer: N-benzyl-4-chloro-pyrimidin-2-amine. This arises from the non-selective substitution of benzylamine at the C2 position of the 2,4-dichloropyrimidine ring.
-
Di-substituted product: N2,N4-dibenzylpyrimidin-2,4-diamine. This occurs when a second molecule of benzylamine reacts with the mono-substituted product.
-
Hydrolysis products: If water is present in the reaction mixture, the chloropyrimidine starting material or product can hydrolyze to the corresponding pyrimidinone.
Q3: How can I improve the regioselectivity of the reaction to favor the desired N-benzyl-2-chloropyrimidin-4-amine isomer?
Controlling regioselectivity is a critical challenge. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position due to electronic factors.[1] However, the selectivity can be influenced by several factors:
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity.
-
Solvent: The choice of solvent can influence the relative reactivity of the C2 and C4 positions. Aprotic polar solvents like DMSO or DMF are commonly used.
-
Base: The presence and nature of a base can affect the nucleophilicity of the amine and the reaction pathway.
-
Substituents on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring can significantly influence the regioselectivity of SNAr reactions.[2][3]
Q4: My yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Poor Regioselectivity: As discussed in Q3, the formation of the undesired isomer consumes starting material and reduces the yield of the target compound.
-
Formation of Di-substituted Product: Using a slight excess of 2,4-dichloropyrimidine relative to benzylamine can help minimize the formation of the di-substituted byproduct.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to ensure it has gone to completion.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
Purification Losses: The purification process itself can lead to significant loss of product.
To improve the yield, focus on optimizing the reaction conditions to enhance regioselectivity and minimize side product formation. A carefully designed purification strategy is also crucial.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting common issues during the scale-up of N-benzyl-2-chloropyrimidin-4-amine synthesis.
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Poor Regioselectivity (Significant formation of N-benzyl-4-chloropyrimidin-2-amine) | High reaction temperature. Inappropriate solvent. Steric hindrance. | 1. Temperature Control: Maintain a lower reaction temperature (e.g., 0-25 °C) and monitor for any exotherms, especially during the addition of benzylamine. 2. Solvent Screening: Evaluate different aprotic polar solvents (e.g., THF, MeCN, DMF, DMSO) to determine the optimal medium for regioselectivity. 3. Catalyst/Additive Screening: In some cases, the use of a palladium catalyst or a Lewis acid has been shown to influence the regioselectivity of amination on dichloropyrimidines.[4][5] |
| Formation of Di-substituted Product (N2,N4-dibenzylpyrimidin-2,4-diamine) | Excess benzylamine. High reaction temperature or prolonged reaction time. | 1. Stoichiometry Control: Use a slight excess of 2,4-dichloropyrimidine (e.g., 1.1-1.2 equivalents). 2. Controlled Addition: Add the benzylamine solution dropwise to the solution of 2,4-dichloropyrimidine to maintain a low instantaneous concentration of the amine. 3. Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed to prevent further reaction to the di-substituted product. |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivation of reagents. Poor mixing at scale. | 1. Reaction Optimization: Systematically vary the reaction time and temperature to find the optimal conditions. 2. Reagent Quality: Ensure the purity and dryness of the starting materials and solvents. Benzylamine can oxidize over time.[6] 3. Effective Mixing: Ensure adequate agitation, especially in larger reactors, to maintain a homogeneous reaction mixture. |
| Difficult Purification / Product Isolation | Presence of closely related impurities (e.g., regioisomer). Product solubility issues. Residual benzylamine. | 1. Chromatography: Develop a robust column chromatography method to separate the desired product from its isomer. 2. Recrystallization: Explore different solvent systems for recrystallization to purify the product. 3. Benzylamine Removal: Excess benzylamine can often be removed by an acidic wash (e.g., with dilute HCl) during the work-up, provided the product is stable to acid.[7] Alternatively, azeotropic removal with a suitable solvent can be attempted.[8] |
Experimental Protocols
Step-by-Step Synthesis of N-benzyl-2-chloropyrimidin-4-amine
This protocol is a representative procedure and may require optimization for your specific equipment and scale.
Materials:
-
2,4-Dichloropyrimidine
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reactor, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMSO.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.
-
Benzylamine Addition: Slowly add a solution of benzylamine (0.9 equivalents) in DMSO to the reactor while maintaining the temperature between 0-10 °C. Careful temperature control is crucial to manage the exotherm and improve regioselectivity.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-benzyl-2-chloropyrimidin-4-amine.
Analytical Methods
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Visualization: UV light (254 nm).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) can be used.[9]
-
Detection: UV detection at 220 nm and 254 nm.
-
Visualizations
Reaction Pathway
Caption: Synthetic pathway for N-benzyl-2-chloropyrimidin-4-amine and major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of N-benzyl-2-chloropyrimidin-4-amine.
References
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4930–4932. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]
-
Chemtrix. (2019). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Shaw, D. E., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(16), 8251–8263. [Link]
- U.S. Patent No. 8,334,383 B2. (2012).
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Sci-Hub: are you are robot? [sci-hub.box]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of N-benzyl-2-chloropyrimidin-4-amine under different conditions
Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability testing of N-benzyl-2-chloropyrimidin-4-amine. Recognizing the critical importance of understanding a molecule's stability profile for regulatory submissions and ensuring product quality, this guide offers a series of troubleshooting FAQs and detailed experimental protocols for forced degradation studies. The methodologies and interpretations presented herein are grounded in established principles of organic chemistry and pharmaceutical stability testing guidelines, providing a robust framework for anticipating and addressing potential stability challenges.
Introduction
N-benzyl-2-chloropyrimidin-4-amine is a molecule of interest in pharmaceutical research, featuring a substituted pyrimidine core and a benzylamine moiety. The stability of this compound is a critical quality attribute that must be thoroughly investigated. This guide is structured to anticipate and address the common challenges encountered during stability testing, providing both the "how" and the "why" behind the experimental design and troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sample of N-benzyl-2-chloropyrimidin-4-amine shows a new peak in the HPLC chromatogram after storage at room temperature for a few weeks. What could be the cause?
A1: The appearance of a new peak suggests degradation of your compound. Given the structure of N-benzyl-2-chloropyrimidin-4-amine, there are a few likely culprits. The 2-chloro substituent on the pyrimidine ring is susceptible to hydrolysis, which would lead to the formation of N-benzyl-2-hydroxypyrimidin-4-amine. This is a common degradation pathway for 2-chloropyrimidine derivatives.[1][2] Additionally, aromatic amines can be sensitive to air and light, potentially leading to oxidative degradation products.[3] It is also possible that the benzylamine moiety itself is undergoing oxidation. To confirm the identity of the degradant, it is recommended to perform mass spectrometry (LC-MS) analysis on the degraded sample.
Q2: I am observing significant degradation of my compound under acidic conditions during my forced degradation studies. What is the likely mechanism?
A2: Under acidic conditions, the primary site of degradation is likely the hydrolysis of the 2-chloro group on the pyrimidine ring. The reaction is typically an acid-catalyzed nucleophilic aromatic substitution, where water acts as the nucleophile. The protonation of one of the pyrimidine ring nitrogens would further activate the ring towards nucleophilic attack. The expected degradation product would be N-benzyl-2-hydroxypyrimidin-4-amine. The rate of this hydrolysis will be dependent on the pH and temperature of the solution.
Q3: My compound seems to be degrading under basic conditions. What should I look for?
A3: Similar to acidic conditions, basic conditions can also promote the hydrolysis of the 2-chloro substituent. In this case, the hydroxide ion acts as the nucleophile. Therefore, the primary degradation product is expected to be N-benzyl-2-hydroxypyrimidin-4-amine. The rate of hydrolysis under basic conditions is also temperature-dependent.
Q4: I am seeing multiple degradation peaks in my oxidative stress study using hydrogen peroxide. What are the possible degradation pathways?
A4: Oxidative stress can lead to a more complex degradation profile. The N-benzylamine moiety is a primary target for oxidation.[4][5][6] Potential oxidation products could include the corresponding imine, and further oxidation could lead to cleavage of the C-N bond, yielding benzaldehyde and 2-chloropyrimidin-4-amine. The pyrimidine ring itself can also be subject to oxidation, potentially leading to ring-opened products, although this is generally less facile than the oxidation of the benzylamine side chain.
Q5: My photostability study is showing significant degradation. What kind of reactions should I expect?
A5: Photodegradation can be complex. Pyrimidine derivatives are known to undergo photochemical reactions, including the formation of pyrimidine dimers.[7] The presence of the chloro and amino substituents, as well as the benzyl group, can influence the photochemical reactivity. It is possible to see photo-induced hydrolysis of the chloro group or photo-oxidation of the benzylamine moiety. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers. Following the ICH Q1B guidelines for photostability testing is crucial for obtaining meaningful and reproducible results.[8][9][10]
Forced Degradation Experimental Protocols
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[11] The following protocols are designed as a starting point for investigating the stability of N-benzyl-2-chloropyrimidin-4-amine under various stress conditions, in accordance with ICH guidelines.[12][13][14][15][16]
Stability-Indicating HPLC Method Development
Before initiating forced degradation studies, a robust stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all potential degradation products.
Table 1: Suggested Starting HPLC Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A good starting point to elute a range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic nature of the compound suggests strong absorbance at these wavelengths. |
| Injection Volume | 10 µL | Standard injection volume. |
This method should be optimized to ensure adequate resolution between the parent peak and any degradation peaks that are generated during the forced degradation studies.
Hydrolytic Stability
This study assesses the susceptibility of the compound to hydrolysis at different pH values.
Protocol:
-
Prepare solutions of N-benzyl-2-chloropyrimidin-4-amine (e.g., 1 mg/mL) in the following media:
-
0.1 M HCl (acidic)
-
Purified Water (neutral)
-
0.1 M NaOH (basic)
-
-
Divide each solution into two sets of vials.
-
Store one set of vials at 60°C.
-
Store the second set of vials at room temperature as controls.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Quantify the amount of parent compound remaining and any major degradation products.
dot
Caption: Predicted hydrolytic degradation pathway.
Oxidative Stability
This study evaluates the compound's sensitivity to oxidation.
Protocol:
-
Prepare a solution of N-benzyl-2-chloropyrimidin-4-amine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
To this solution, add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Quantify the amount of parent compound remaining and any major degradation products.
dot
Caption: Potential oxidative degradation pathways.
Photostability
This study assesses the effect of light on the stability of the compound.
Protocol:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a chemically inert, transparent container.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10]
-
Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Store all samples under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples by the validated stability-indicating HPLC method.
-
Compare the chromatograms to identify any photodegradation products.
dot
Caption: Experimental workflow for photostability testing.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 2: Hypothetical Forced Degradation Data for N-benzyl-2-chloropyrimidin-4-amine
| Stress Condition | Duration | % Assay of Parent | Major Degradant(s) (% Peak Area) |
| 0.1 M HCl (60°C) | 48 hours | 85.2 | D1 (12.5%) |
| Water (60°C) | 48 hours | 98.1 | D1 (1.2%) |
| 0.1 M NaOH (60°C) | 48 hours | 82.7 | D1 (15.8%) |
| 3% H₂O₂ (RT) | 24 hours | 75.4 | D2 (10.1%), D3 (8.5%) |
| Photostability (ICH Q1B) | - | 92.3 | D4 (5.2%) |
D1: N-benzyl-2-hydroxypyrimidin-4-amine; D2: N-(2-chloropyrimidin-4-yl)-1-phenylmethanimine; D3: Benzaldehyde; D4: Unidentified Photodegradant
Conclusion
This technical support guide provides a foundational framework for investigating the stability of N-benzyl-2-chloropyrimidin-4-amine. By understanding the potential degradation pathways and employing systematic forced degradation studies, researchers can develop robust, stability-indicating analytical methods and gain crucial insights into the intrinsic stability of this molecule. It is imperative to remember that the specific degradation profile of any compound is unique and must be confirmed through rigorous experimental analysis.
References
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Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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Organic Syntheses. (1955). 2-chloropyrimidine. Retrieved from [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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ACS Publications. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
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International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]
-
MDPI. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
Indian Academy of Sciences. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Chromatography Online. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines. Retrieved from [Link]
-
National Institutes of Health. (2012). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Oxidation of Benzylamines to Amides. Retrieved from [Link]
-
National Institutes of Health. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. Retrieved from [Link]
-
Sultan Qaboos University Journal For Science. (2020). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
YouTube. (2023). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2016). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
-
International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
ResearchGate. (2013). The reductive pathway for the degradation of pyrimidine nucleotides in.... Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
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National Institutes of Health. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
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Validation & Comparative
The Pharmacokinetic Profile of N-Benzylpyrimidin-4-amine Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology and other therapeutic areas, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies. Among these, N-benzyl-2-substituted-pyrimidin-4-amine derivatives have garnered significant attention. This guide provides an in-depth evaluation of the pharmacokinetic (PK) properties of this class of compounds, with a specific focus on derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which serve as potent inhibitors of the USP1/UAF1 deubiquitinase complex—a promising target in cancer therapy.[1][2]
This document will navigate through the critical Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of these molecules, offering a comparative analysis based on available experimental data. We will dissect the causal relationships between chemical structure and pharmacokinetic behavior, providing field-proven insights to guide the optimization of future drug candidates.
The Critical Role of Pharmacokinetics in Drug Efficacy
The journey of a drug from administration to its target site is governed by its pharmacokinetic profile. For the N-benzylpyrimidin-4-amine series, understanding these properties is paramount to translating potent in vitro activity into in vivo efficacy. Early-stage assessment of ADME parameters allows for the identification of potential liabilities, guiding medicinal chemistry efforts to refine the molecular architecture for optimal drug-like properties.[2] In vitro ADME assays are pivotal in this early screening cascade, enabling researchers to prioritize compounds with the most promising profiles before advancing to more resource-intensive in vivo studies.[2]
Comparative Analysis of In Vitro ADME Properties
The following sections compare key in vitro ADME parameters for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, based on structure-activity relationship (SAR) studies. The data presented here is synthesized from foundational research in the development of USP1/UAF1 inhibitors.
Metabolic Stability: The First Hurdle
Metabolic stability, typically assessed in liver microsomes, is a critical determinant of a drug's half-life and oral bioavailability. A compound that is rapidly metabolized will have a short duration of action and may not achieve therapeutic concentrations in the body.
In the N-benzyl-2-phenylpyrimidin-4-amine series, initial lead compounds exhibited high potency but were often plagued by poor metabolic stability. For instance, the lead compound ML323, while a potent inhibitor, underwent further optimization to improve its metabolic profile.[3] The primary sites of metabolism are often the benzyl and phenyl rings, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.
Table 1: Comparative Metabolic Stability of N-Benzyl-2-phenylpyrimidin-4-amine Analogs
| Compound ID | R Group Modification (at 2-phenyl position) | Metabolic Half-life (T½, min) in Human Liver Microsomes |
| ML323 (70) | 4-ethyl | 10.5 |
| 71 | 4-cyclopropyl | 6.2 |
| 76 | 4-cyclobutyl | 5.1 |
Data synthesized from Liang et al., J Med Chem, 2014.[2]
Expert Insights: The data in Table 1 clearly illustrates the impact of small structural changes on metabolic stability. The initial hypothesis was that replacing the metabolically labile ethyl group of ML323 with more robust cycloalkyl groups might enhance stability. However, the experimental data demonstrated that both cyclopropyl and cyclobutyl analogues had even shorter metabolic half-lives.[2] This counterintuitive finding underscores the complexity of drug-enzyme interactions and highlights the necessity of empirical testing over relying solely on structural intuition. It suggests that the binding orientation of these analogues within the CYP active site may expose other parts of the molecule to metabolism, or that the cycloalkyl groups themselves are unexpectedly labile in this chemical context.
Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions
The potential for a drug candidate to inhibit major CYP isoforms is a significant safety concern, as it can lead to adverse drug-drug interactions (DDIs).[4] When a drug inhibits a CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme, leading to their accumulation and potential toxicity. The primary human CYP isoforms of concern are CYP1A2, 2C9, 2C19, 2D6, and 3A4.[5]
While specific comparative IC50 data for a series of N-benzyl-2-chloropyrimidin-4-amine derivatives is not publicly available, it is a standard and critical assay in the development of such compounds. The general chemical scaffold, containing aromatic rings and a basic nitrogen, suggests a potential for interaction with the heme iron of CYP enzymes. Therefore, routine screening for CYP inhibition is essential.
Plasma Protein Binding (PPB): Impact on Free Drug Concentration
The extent to which a drug binds to plasma proteins, primarily albumin, governs its distribution and availability to act on its target.[6] Only the unbound, or "free," fraction of a drug is pharmacologically active. High plasma protein binding can limit the amount of drug available to reach the target tissue and can also affect its clearance.
For lipophilic compounds like the N-benzylpyrimidin-4-amine series, a moderate to high degree of plasma protein binding is expected. The key is to ensure that the unbound fraction is sufficient to achieve therapeutic concentrations at the target site. Structure-property relationship studies in this area would focus on how modifications to the scaffold affect the balance between lipophilicity and binding, aiming to maintain a therapeutically relevant free fraction.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for the key in vitro ADME assays discussed.
Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes in the liver.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of human liver microsomes (HLM) in incubation buffer (e.g., to a final protein concentration of 0.5 mg/mL).
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes) in incubation buffer.
-
-
Incubation:
-
Pre-warm the HLM solution and the test compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and test compound. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
-
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
CYP450 Inhibition Assay (IC50 Determination)
This assay measures the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.
Protocol:
-
Preparation:
-
Use human liver microsomes or recombinant human CYP enzymes.
-
Prepare solutions of the test compound at various concentrations (e.g., 8-point serial dilution).
-
Prepare a solution of a CYP isoform-specific probe substrate (at a concentration close to its Km).[5]
-
-
Incubation:
-
In a 96-well plate, combine the microsomes/recombinant enzyme, test compound solution (or vehicle control), and buffer.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the probe substrate and an NADPH regenerating system.
-
-
Quenching and Analysis:
-
After a specified incubation time, stop the reaction with a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.[4]
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.[6]
Protocol:
-
Apparatus Setup:
-
Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that allows free drug to pass but retains proteins.
-
-
Procedure:
-
Add plasma containing the test compound (at a known concentration, e.g., 1-5 µM) to one chamber (the plasma chamber).[6]
-
Add protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).
-
Seal the device and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[7]
-
-
Sampling and Analysis:
-
After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples (i.e., add blank buffer to the plasma sample and blank plasma to the buffer sample).
-
Precipitate proteins and analyze the concentration of the test compound in both samples by LC-MS/MS.
-
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber: fu = [Concentration]buffer / [Concentration]plasma
-
Logical Relationship Diagram:
Caption: Interrelationship of chemical structure, ADME assays, and predicted in vivo outcomes.
From In Vitro Data to In Vivo Predictions
The ultimate goal of in vitro ADME profiling is to build a comprehensive understanding of a compound's likely behavior in a living system.[2]
-
High metabolic stability (long T½) in vitro often correlates with lower clearance and a longer half-life in vivo.
-
Low CYP inhibition (high IC50 values) suggests a lower risk of clinical drug-drug interactions.
-
An optimal plasma protein binding (not excessively high fu) ensures sufficient free drug exposure at the target site without compromising clearance.
By integrating these data points, drug development teams can select and optimize candidate molecules with a higher probability of success in preclinical and clinical studies. The N-benzyl-2-substituted-pyrimidin-4-amine scaffold represents a versatile and potent class of compounds. Through rigorous and systematic evaluation of their pharmacokinetic properties, guided by the principles and methodologies outlined in this guide, researchers can effectively navigate the path from a promising chemical entity to a viable therapeutic agent.
References
- Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8476-8495.
-
Liang, Q., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Frontiers. (2022). ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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Safety Operating Guide
Operational Guide for the Safe Disposal of N-benzyl-2-chloropyrimidin-4-amine
This guide provides essential safety and logistical procedures for the proper disposal of N-benzyl-2-chloropyrimidin-4-amine. As a chlorinated heterocyclic amine, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. The information herein is synthesized from established safety data for analogous compounds and general best practices for chemical waste management.
Core Hazard Assessment & Precautionary Principles
Key Potential Hazards:
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[1]
-
Skin and Eye Irritation : Direct contact may cause skin and serious eye irritation.[2]
-
Toxicity : Assumed to be harmful if swallowed or absorbed through the skin.[3]
-
Environmental Hazard : As with many chlorinated organic compounds, it is presumed to be toxic to aquatic life with long-lasting effects and should not be allowed to enter drains or waterways.[2]
-
Hazardous Combustion Products : When burned, it may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]
Due to the lack of comprehensive data, the Precautionary Principle must be applied. Treat this compound as hazardous in all handling and disposal phases.
Mandatory Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable to prevent exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
| Task / Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Transferring) | Safety glasses with side-shields (conforming to EN166 or NIOSH standards).[1] | Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use and dispose of after contamination.[1] | Impervious lab coat. | Use a particle respirator (Type P95/US or P1/EU) for nuisance exposures. For higher-level protection or where dust is significant, use a combination respirator cartridge (e.g., OV/AG/P99 US or ABEK-P2 EU).[1] |
| Handling Solutions | Safety glasses with side-shields or chemical goggles.[1] | Chemical-resistant gloves. | Impervious lab coat. | Work in a well-ventilated area or chemical fume hood. Respirator as needed based on vapor pressure and concentration. |
| Preparing Waste for Disposal | Safety glasses with side-shields or chemical goggles.[1] | Chemical-resistant gloves. | Impervious lab coat. | Not generally required if containers are sealed and exteriors are clean. |
| Spill Cleanup | Chemical safety goggles and/or face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit over a lab coat. | Combination respirator cartridge (e.g., OV/AG/P99 US or ABEK-P2 EU) is mandatory.[1] |
Waste Stream Management: Segregation and Containerization
Proper segregation and containment are the first steps in a compliant disposal process. Cross-contamination of waste streams can create hazardous reactions and complicate disposal.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container : Use only containers designated for hazardous waste. The original container or a new, compatible container (e.g., glass jar for solids, HDPE carboy for liquids) should be used.[4][5] Do not use food-grade containers.[5]
-
Ensure Compatibility : The container must be compatible with N-benzyl-2-chloropyrimidin-4-amine and any solvents used. Do not use metal containers for potentially corrosive waste.[4]
-
Label Correctly and Immediately : Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Collect Waste :
-
Solid Waste : Collect the pure compound, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a sealed, wide-mouth container to minimize dust generation.[3]
-
Liquid Waste (Solutions) : Collect solutions in a leak-proof, screw-cap container.[3] Crucially, leave at least 10% headspace to allow for vapor expansion.[3]
-
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when adding waste.[5][6] This is a common and critical regulatory violation.
-
Store Safely : Store sealed waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a safety cabinet for flammable liquids if the solvent is flammable.[3][7] Use secondary containment to capture any potential leaks.[3]
Disposal Pathway Decision Framework
The correct disposal pathway depends on the form and quantity of the waste. This flowchart outlines the decision-making process for safely managing waste streams containing N-benzyl-2-chloropyrimidin-4-amine.
Caption: Disposal decision workflow from generation to final disposition.
Step-by-Step Disposal Protocols
The sole acceptable disposal method for N-benzyl-2-chloropyrimidin-4-amine and its contaminated materials is through a licensed professional waste disposal service, leading to high-temperature incineration.[1]
NEVER dispose of this chemical down the drain or in regular trash.[1][8]
Protocol A: Disposal of Unused Solid Compound and Contaminated Labware
-
Work Area Preparation : Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk and contain any dust.
-
Waste Collection : Carefully sweep or scrape unused solid material and place it into a designated, pre-labeled hazardous waste container.[1]
-
Collect Contaminated Materials : All items that have come into direct contact with the compound (e.g., gloves, weighing papers, pipette tips, contaminated paper towels) must be collected in the same container.[3]
-
Seal and Clean : Tightly seal the container. Decontaminate the exterior of the container with an appropriate solvent (e.g., 70% ethanol) and a paper towel, adding the towel to the waste container.
-
Storage and Pickup : Move the sealed container to your laboratory's designated hazardous waste accumulation area. Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[3][4]
Protocol B: Disposal of Solutions Containing N-benzyl-2-chloropyrimidin-4-amine
-
Waste Collection : Pour waste solutions into a pre-labeled, compatible hazardous waste container (e.g., an empty solvent bottle or a dedicated carboy).
-
Avoid Mixing : Do not mix this waste stream with other incompatible waste types (e.g., acids, bases, oxidizers).[7] Halogenated waste streams should generally be kept separate from non-halogenated ones unless institutional guidelines permit mixing.[6]
-
Headspace : Ensure the container is not filled beyond 90% of its capacity to prevent spills and allow for expansion.[3][6]
-
Seal and Store : Tightly cap the container and store it in secondary containment in the designated waste area.
-
Arrange Disposal : Contact your EHS department to schedule a pickup by a licensed hazardous waste contractor.
Protocol C: Emergency Spill Decontamination and Disposal
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don PPE : Don the full set of PPE specified for spill cleanup, including a respirator.[1]
-
Containment : If the spill is liquid, contain it with an absorbent material (e.g., sand, diatomaceous earth, or a universal binding agent).[9] For solid spills, avoid creating dust.[1]
-
Cleanup : Carefully sweep up the solid material or the absorbent mixture.[1] Place all contaminated materials into a suitable, sealable container for disposal.
-
Final Decontamination : Clean the spill area with soap and plenty of water, collecting the cleaning water and materials as hazardous waste.[1]
-
Package and Label : Seal the container and label it clearly as "Spill Debris: N-benzyl-2-chloropyrimidin-4-amine" along with a list of any other chemicals involved.
-
Contact EHS : Report the spill to your EHS department and arrange for immediate pickup of the waste.
The Imperative of Professional Disposal and Regulatory Adherence
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] This is critical for chlorinated compounds to ensure complete destruction and to neutralize the resulting acidic gases (HCl), preventing their release into the atmosphere.
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[4] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
References
-
MSDS of N-benzyl-2-chloropyrido[2,3-d]pyrimidin-4-amine. (2022-08-10). Capot Chemical Co., Ltd.Link
-
SAFETY DATA SHEET - 2-Benzyl-4-chlorophenol. (2025-05-01). Fisher Scientific.Link
-
Safety Data Sheet: Benzylamine. Carl ROTH.Link
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Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.Link
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Safety Data Sheet for BC-NH2 [2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine]. AAT Bioquest.Link
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N-Benzyl-6-chloropyrimidin-4-amine. MedChemExpress.Link
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Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.Link
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.Link
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.Link
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Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.Link
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Disposing of Chlorine: Pool and Cleaning Products. (2024-02-15). NEDT.org.Link
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Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University.Link
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Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency.Link
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Hazardous Waste Disposal Guide. Dartmouth Policy Portal.Link
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4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine. PubChem, National Center for Biotechnology Information.Link
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Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. (2017-03-28). U.S. Environmental Protection Agency.Link
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Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. (2016-12-27). U.S. Environmental Protection Agency.Link
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Chemical Waste Guidelines. (2024-04-16). University of Minnesota Health, Safety & Risk Management.Link
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A Comprehensive Guide to Personal Protective Equipment for Handling N-benzyl-2-chloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-benzyl-2-chloropyrimidin-4-amine, a compound for which comprehensive toxicological data may not be fully available.[1] The recommendations herein are grounded in the precautionary principle, treating the substance with the caution required for a potentially hazardous material.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
While a specific, exhaustive toxicological profile for N-benzyl-2-chloropyrimidin-4-amine is not fully established, its chemical structure—containing a chlorinated pyrimidine and a benzylamine moiety—suggests potential hazards that must be mitigated through appropriate personal protective equipment (PPE).[1] Structurally similar compounds, such as aromatic amines and halogenated heterocycles, are known to present risks including skin and eye irritation, respiratory tract irritation, and potential for systemic toxicity upon absorption.[2][3][4] Therefore, a conservative approach to PPE is not just recommended, but essential for ensuring personnel safety.
Key Potential Hazards:
-
Dermal Contact: Risk of skin irritation, allergic reactions, and absorption into the bloodstream.
-
Ocular Contact: Potential for serious eye irritation or damage.[2][3]
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for handling N-benzyl-2-chloropyrimidin-4-amine, with a detailed rationale for each.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and accidental splashes of solutions containing the compound.[1][6] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face from splashes and airborne particles.[4][7] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals and solutions. Inspect gloves for any defects before use and change them frequently, especially if contamination is suspected. For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber or Viton®.[4][6][8] | Prevents direct skin contact with the chemical, minimizing the risk of irritation, sensitization, and dermal absorption. |
| Laboratory Coat | A long-sleeved, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn at all times. | Protects skin and personal clothing from accidental spills and contamination.[4] | |
| Apron | A chemical-resistant apron worn over the lab coat is recommended when handling larger quantities or during procedures with a high splash potential. | Provides an additional barrier of protection for the torso.[6] | |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-rated particulate respirator should be used when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation. For higher concentrations or in situations with poor ventilation, a respirator with organic vapor cartridges may be necessary. | Protects against the inhalation of fine dust particles and aerosols, which can cause respiratory irritation.[1][9] |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Engineering Controls
-
Designated Area: All work with N-benzyl-2-chloropyrimidin-4-amine should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Spill Kit: Have a spill kit specifically for chemical spills readily available. The kit should contain absorbent materials, waste bags, and the necessary PPE for cleanup.
Handling the Solid Compound
-
Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing: Weigh the solid compound within a chemical fume hood or a balance enclosure to minimize the risk of dust inhalation.
-
Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to transfer the solid. Avoid creating dust clouds.
Handling Solutions
-
Dissolution: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Mixing: Use magnetic stirrers or other controlled methods for mixing to avoid aerosol generation. If heating is required, use a controlled heating source like a heating mantle.
-
Transfers: Use pipettes or other appropriate liquid handling devices for transfers to minimize the risk of spills and splashes.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., ethanol, acetone), followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of N-benzyl-2-chloropyrimidin-4-amine and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, specific disposal procedures must be followed.[8][10]
Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with N-benzyl-2-chloropyrimidin-4-amine (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled halogenated organic waste container. Do not mix with non-halogenated waste streams.[8][11]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Container Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-benzyl-2-chloropyrimidin-4-amine," and the approximate concentration and quantity.
Final Disposal
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Never dispose of this compound down the drain or in the regular trash.[8][10]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][12]
-
Spill: For small spills, use an absorbent material to contain the spill, then clean the area with an appropriate solvent. For large spills, evacuate the area and contact your institution's EHS department.[8]
Visual Workflow for PPE Selection
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
